Boc--cyclohexyl-D-Ala-OH
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H27NO5 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1 |
InChI Key |
KGIDHDHQFLWAMT-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-3-cyclohexylalanine, commonly referred to as Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH, is a synthetic, protected amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science. Its unique structural features, particularly the bulky and hydrophobic cyclohexyl side chain, impart specific conformational constraints and properties to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-cyclohexyl-D-Ala-OH, with a focus on its role in solid-phase peptide synthesis (SPPS) and the development of therapeutic peptides. The incorporation of this unnatural amino acid can enhance the metabolic stability and receptor-binding affinity of peptide-based drug candidates.[1]
Physicochemical Properties
Boc-cyclohexyl-D-Ala-OH is typically a white to off-white solid.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3][4][5] |
| Molecular Weight | 271.35 g/mol | [2][5] |
| CAS Number | 127095-92-5 | [1][4][5][6] |
| Appearance | White to off-white solid | [1][] |
| Purity | ≥95% | [5] |
| Optical Rotation | +15.1° (c=2% in AcOH) | [1] |
| Melting Point | Data not consistently available in the searched literature. | |
| Solubility | Soluble in many common organic solvents such as DMF and DCM. Quantitative data is not readily available in the searched literature. |
Synonyms: Boc-D-Cha-OH, Boc-(R)-3-Cyclohexylalanine, N-Boc-3-cyclohexyl-D-alanine[1][4][5]
Spectroscopic Data
-
¹H and ¹³C NMR: The NMR spectra would show characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm in ¹H NMR for the nine equivalent protons and resonances around 80 ppm and 28 ppm in ¹³C NMR for the quaternary and methyl carbons, respectively). The cyclohexyl group would exhibit a complex pattern of signals in the aliphatic region of both ¹H and ¹³C NMR spectra. The α-proton and α-carbon signals would also be present. For reference, ¹H and ¹³C NMR data for various Boc-protected amino acids are available in the literature.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), and C-H stretching vibrations of the cyclohexyl and Boc groups (below 3000 cm⁻¹).[10][11][12]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak or related ions, such as [M+H]⁺ or [M+Na]⁺, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or parts of the cyclohexyl side chain.
Experimental Protocols
Synthesis of Boc-cyclohexyl-D-Ala-OH
A general method for the N-protection of an amino acid with a tert-butoxycarbonyl (Boc) group involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
D-cyclohexylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Citric acid solution (for acidification)
Procedure:
-
Dissolve D-cyclohexylalanine in an aqueous solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the amino acid solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold citric acid solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-cyclohexyl-D-Ala-OH.
-
The product can be further purified by recrystallization or column chromatography if necessary.[13]
Workflow for the Synthesis of Boc-cyclohexyl-D-Ala-OH:
Caption: General workflow for the synthesis of Boc-cyclohexyl-D-Ala-OH.
Use in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-cyclohexyl-D-Ala-OH is a standard building block for the introduction of D-cyclohexylalanine residues into a peptide sequence using Boc-SPPS.
Materials:
-
Resin (e.g., Merrifield resin) pre-loaded with the first amino acid.
-
Boc-cyclohexyl-D-Ala-OH
-
Coupling reagent (e.g., DCC/HOBt or HBTU/DIEA)
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection
-
Diisopropylethylamine (DIEA) in DCM for neutralization
-
Dichloromethane (DCM) and Dimethylformamide (DMF) for washing
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50% TFA) for about 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the N-terminal ammonium salt with a solution of DIEA in DCM or DMF.
-
Washing: Wash the resin with DCM and DMF.
-
Coupling:
-
Dissolve Boc-cyclohexyl-D-Ala-OH and a coupling agent (e.g., HOBt) in DMF.
-
Add a carbodiimide (e.g., DCC) or another activating agent (e.g., HBTU with DIEA) to the solution to pre-activate the amino acid.
-
Add the activated Boc-cyclohexyl-D-Ala-OH solution to the resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction. Steps 1-8 are repeated for each subsequent amino acid in the peptide sequence.
Workflow for a Single Coupling Cycle in Boc-SPPS:
Caption: A single coupling cycle in Boc solid-phase peptide synthesis.
Applications in Drug Development and Biological Signaling Pathways
The incorporation of Boc-cyclohexyl-D-Ala-OH into peptides is a strategy employed to enhance their therapeutic potential. The cyclohexyl side chain increases hydrophobicity and steric bulk, which can lead to:
-
Increased Metabolic Stability: The non-natural side chain can confer resistance to enzymatic degradation by proteases.
-
Enhanced Receptor Binding: The conformational constraints imposed by the cyclohexyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Improved Pharmacokinetic Properties: The increased lipophilicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
A prominent example of the use of unnatural amino acids like D-cyclohexylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists .[14] GnRH is a key hormone in the hypothalamic-pituitary-gonadal axis, controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14][15][16][17] GnRH antagonists block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of sex hormone production.[14][15][17][18] This mechanism of action is utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproduction technologies.[14]
Simplified Signaling Pathway of GnRH and its Antagonism:
Caption: Simplified GnRH receptor signaling pathway and the mechanism of action of GnRH antagonists.
Conclusion
Boc-cyclohexyl-D-Ala-OH is a valuable synthetic building block for the preparation of peptides with modified properties. Its incorporation can significantly impact the biological activity and pharmacokinetic profile of peptide drug candidates. A thorough understanding of its chemical properties and its application in solid-phase peptide synthesis is essential for researchers and drug development professionals working in the field of peptide therapeutics. Further research to fully characterize its spectroscopic properties and solubility in a quantitative manner would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-cyclohexylalanine | C14H25NO4 | CID 18663859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-D-cyclohexylalanine | C24H27NO4 | CID 22844862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 127095-92-5 N-Boc-3-cyclohexyl-D-alanine AKSci J97295 [aksci.com]
- 6. Boc-D-cyclohexylalanine - Creative Peptides [creative-peptides.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 14. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
Synthesis of Boc-Cyclohexyl-D-Ala-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-D-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH), a valuable unnatural amino acid derivative utilized in peptide synthesis and drug discovery. The cyclohexyl side chain imparts unique conformational constraints and hydrophobic properties to peptides, making it a crucial building block for developing novel therapeutics with enhanced stability and bioactivity.
This document details the synthetic pathway, experimental protocols, and relevant data for the preparation of Boc-cyclohexyl-D-Ala-OH. The synthesis involves a two-step process commencing with the preparation of the D-cyclohexylalanine precursor followed by the protection of the amino group with the tert-butoxycarbonyl (Boc) group.
I. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of the parent amino acid and the final Boc-protected product.
Table 1: Physicochemical Properties of Cyclohexylalanine
| Property | Value | Reference Compound |
| Molecular Formula | C9H17NO2 | D-Cyclohexylalanine |
| Molecular Weight | 171.24 g/mol | D-Cyclohexylalanine |
| Melting Point | 234-235 °C | L-Cyclohexylalanine hydrochloride |
Table 2: Physicochemical Properties of Boc-Cyclohexyl-D-Ala-OH
| Property | Value |
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.35 g/mol [1] |
| Purity (Typical) | ≥95%[1] |
| Physical Form | Solid[1] |
II. Synthetic Pathway
The synthesis of Boc-cyclohexyl-D-Ala-OH is accomplished through a two-step sequence:
-
Step 1: Synthesis of D-Cyclohexylalanine. This is achieved via the catalytic hydrogenation of D-phenylalanine. The aromatic ring of phenylalanine is reduced to a cyclohexane ring.
-
Step 2: Boc Protection. The amino group of D-cyclohexylalanine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Caption: Synthetic pathway for Boc-cyclohexyl-D-Ala-OH.
III. Experimental Protocols
A. Step 1: Synthesis of D-Cyclohexylalanine via Hydrogenation of D-Phenylalanine
This protocol is adapted from a procedure for the synthesis of L-cyclohexylalanine and is directly applicable to the D-enantiomer.
Materials:
-
D-Phenylalanine
-
90% Acetic Acid
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve D-phenylalanine in 90% acetic acid in a suitable hydrogenation vessel.
-
Add the 5% Rhodium on Carbon catalyst to the solution. The catalyst loading is typically around 20% by weight of the starting D-phenylalanine.
-
Pressurize the vessel with hydrogen gas (e.g., to 40 psi) and maintain the reaction at a slightly elevated temperature (e.g., 37°C) with vigorous stirring.
-
Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 24 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate to dryness under high vacuum using a rotary evaporator.
-
The resulting crude D-cyclohexylalanine can be purified by recrystallization from a suitable solvent system, such as 15% acetic acid.
B. Step 2: N-Boc Protection of D-Cyclohexylalanine
This general procedure for Boc protection of amino acids is widely applicable.[2][3]
Materials:
-
D-Cyclohexylalanine
-
Dioxane (or Acetone)
-
Water
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve D-cyclohexylalanine in a mixture of dioxane (or acetone) and water.
-
Add the base (e.g., 1.5-2 equivalents of triethylamine or an appropriate amount of NaOH solution to achieve a basic pH).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent (dioxane or acetone) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like ether or hexane to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude Boc-cyclohexyl-D-Ala-OH.
-
The product can be further purified by crystallization or column chromatography if necessary.
IV. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Boc-cyclohexyl-D-Ala-OH.
Caption: General experimental workflow.
V. Conclusion
The synthesis of Boc-cyclohexyl-D-Ala-OH is a straightforward process that can be reliably performed in a laboratory setting. The hydrogenation of D-phenylalanine provides the necessary D-cyclohexylalanine precursor, which is then readily converted to the final Boc-protected product. This valuable building block can be incorporated into peptide synthesis to explore novel chemical space in drug discovery and development. The methodologies presented in this guide offer a solid foundation for researchers to produce this important compound for their scientific endeavors.
References
Elucidation of the Structure of Boc-cyclohexyl-D-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-tert-butoxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH). This document details the physicochemical properties, synthesis, and spectroscopic analysis of this important amino acid derivative, which serves as a crucial building block in peptide synthesis and drug discovery.
Physicochemical Properties
Boc-cyclohexyl-D-Ala-OH is a white to off-white solid. As a non-natural amino acid derivative, its incorporation into peptide chains can impart unique conformational constraints and enhance resistance to enzymatic degradation. The D-configuration at the alpha-carbon is of particular interest for the development of peptides with improved stability and altered biological activity profiles.
Table 1: Physicochemical and Analytical Data for Boc-cyclohexyl-D-Ala-OH and its L-enantiomer.
| Property | Boc-cyclohexyl-D-Ala-OH | Boc-cyclohexyl-L-Ala-OH |
| Synonyms | Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine | Boc-L-Cha-OH, Boc-3-cyclohexyl-L-alanine |
| CAS Number | 127095-92-5[1] | 37736-82-6[2] |
| Molecular Formula | C₁₄H₂₅NO₄[1] | C₁₄H₂₅NO₄[2] |
| Molecular Weight | 271.35 g/mol [2] | 271.2 g/mol [2] |
| Appearance | White or off-white solid[1] | White powder[2] |
| Optical Rotation | +15.1° (c=2% in AcOH)[1] | -17.5° ± 1.5° (c=1 in MeOH)[2] |
| Purity | ≥ 99% (Chiral HPLC)[1] | ≥ 99% (HPLC)[2] |
Synthesis
The synthesis of Boc-cyclohexyl-D-Ala-OH is typically achieved through the protection of the amino group of 3-cyclohexyl-D-alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure for Boc protection is widely applicable to various amino acids.
Experimental Protocol: Synthesis of Boc-cyclohexyl-D-Ala-OH
This protocol is adapted from the general procedure for the N-tert-butoxycarbonylation of amino acids.
Materials:
-
3-cyclohexyl-D-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
tert-Butanol
-
Ethyl acetate (EtOAc)
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 3-cyclohexyl-D-alanine (1.0 equivalent) in a mixture of water and tert-butanol.
-
Add a solution of sodium hydroxide (1.0-1.2 equivalents) to the mixture while stirring to maintain a basic pH.
-
To the well-stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature overnight.
-
After the reaction is complete (monitored by TLC), the reaction mixture is extracted with pentane to remove any unreacted Boc₂O.
-
The aqueous layer is then acidified to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.
-
The acidified aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude Boc-cyclohexyl-D-Ala-OH can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis for Structure Elucidation
The structure of Boc-cyclohexyl-D-Ala-OH is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Note: Specific experimental spectra for Boc-cyclohexyl-D-Ala-OH are not widely available in the public domain. The following data is representative and based on the analysis of the closely related L-enantiomer and its derivatives. The key chemical shifts and fragmentation patterns are expected to be identical for the D-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-cyclohexyl-D-Ala-OH.
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.3 (3C) |
| Boc (C=O) | - | ~155.5 |
| Boc (quaternary C) | - | ~79.5 |
| α-CH | ~4.2-4.4 (m, 1H) | ~53-55 |
| β-CH₂ | ~1.5-1.8 (m, 2H) | ~39-41 |
| γ-CH (cyclohexyl) | ~1.6-1.8 (m, 1H) | ~33-35 |
| Cyclohexyl CH₂ | ~0.8-1.8 (m, 10H) | ~25-34 |
| Carboxyl (COOH) | ~10-12 (br s, 1H) | ~175-177 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Expected Fragmentation Pattern:
Under electrospray ionization (ESI), Boc-cyclohexyl-D-Ala-OH is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Common fragmentation pathways involve the loss of the Boc group or parts of it.
Table 3: Expected m/z Values for Key Fragments of Boc-cyclohexyl-D-Ala-OH.
| Fragment | Formula | Expected m/z |
| [M+H]⁺ | C₁₄H₂₆NO₄⁺ | 272.18 |
| [M+Na]⁺ | C₁₄H₂₅NNaO₄⁺ | 294.16 |
| [M-H]⁻ | C₁₄H₂₄NO₄⁻ | 270.17 |
| [M-Boc+H]⁺ | C₉H₁₈NO₂⁺ | 172.13 |
| [M-C₄H₈+H]⁺ (loss of isobutylene) | C₁₀H₁₈NO₄⁺ | 216.12 |
Logical Workflow for Structure Elucidation
The process of confirming the structure of a synthesized compound like Boc-cyclohexyl-D-Ala-OH follows a logical progression of experimental and analytical steps.
Conclusion
The structure of Boc-cyclohexyl-D-Ala-OH can be unequivocally confirmed through a combination of its synthesis from known starting materials and comprehensive spectroscopic analysis. The characteristic signals in the ¹H and ¹³C NMR spectra, along with the molecular ion peak and predictable fragmentation patterns in the mass spectrum, provide a detailed and consistent picture of the molecule's atomic connectivity and functional groups. This well-characterized building block is essential for the rational design and synthesis of novel peptides with tailored properties for various applications in research and drug development.
References
A Technical Guide to Boc-cyclohexyl-D-Ala-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH) is a non-proteinogenic amino acid derivative that has become an invaluable tool in the field of peptide chemistry and drug discovery. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts desirable properties to peptides, including increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-cyclohexyl-D-Ala-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS) and its role in modulating biological signaling pathways.
Physicochemical Properties
Boc-cyclohexyl-D-Ala-OH is a white to off-white solid. Its key physicochemical properties are summarized in the table below. The compound is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.
| Property | Value | Reference |
| CAS Number | 127095-92-5 | [1] |
| CAS Number (DCHA Salt) | 198470-07-4 | [2] |
| Molecular Formula | C14H25NO4 | [3] |
| Molecular Weight | 271.35 g/mol | [3] |
| Predicted Boiling Point | 420.4 ± 28.0 °C | |
| Predicted Density | 1.083 ± 0.06 g/cm³ | |
| Predicted pKa | 4.02 ± 0.10 | |
| Appearance | White to off-white solid |
Synthesis of Boc-cyclohexyl-D-Ala-OH
The synthesis of Boc-cyclohexyl-D-Ala-OH typically involves two key steps: the synthesis of the parent amino acid, D-cyclohexylalanine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of D-Cyclohexylalanine
A common route to cyclohexylalanine is the hydrogenation of the corresponding phenyl-containing amino acid, D-phenylalanine.
Materials:
-
D-Phenylalanine
-
Deionized water
-
Isopropanol
-
37% Hydrochloric acid
-
Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)
-
50% Sodium hydroxide solution
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Dissolve or suspend D-phenylalanine in a mixture of deionized water, isopropanol, and hydrochloric acid.
-
Add the Pt/Rh catalyst to the mixture.
-
Transfer the reaction mixture to a hydrogenation autoclave.
-
Purge the autoclave with nitrogen gas and then with hydrogen gas.
-
Pressurize the system with hydrogen (8-10 bar) and heat to 50-60°C.
-
Maintain the reaction for 6-8 hours until hydrogen uptake ceases.
-
Depressurize the autoclave and purge with nitrogen.
-
Filter the hot reaction mixture to remove the catalyst and wash the catalyst with deionized water.
-
Concentrate the filtrate under reduced pressure to remove isopropanol.
-
Adjust the pH of the residue to 5-6 with a 50% sodium hydroxide solution to precipitate the product.
-
Cool the solution to 0-10°C and collect the D-cyclohexylalanine product by filtration.
-
Wash the product with deionized water and dry under vacuum.
Experimental Protocol: N-tert-Butoxycarbonylation
The protection of the amino group of D-cyclohexylalanine is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[4][5]
Materials:
-
D-Cyclohexylalanine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Water
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve D-cyclohexylalanine in a mixture of 1,4-dioxane and 1N NaOH solution.
-
Stir the mixture vigorously.
-
Add di-tert-butyl dicarbonate to the solution and continue stirring at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or citric acid solution) at 0-5°C.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-cyclohexyl-D-Ala-OH.
Synthesis of Boc-cyclohexyl-D-Ala-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-cyclohexyl-D-Ala-OH is a key building block in Boc-chemistry SPPS.[6][7][8][9] The Boc protecting group is labile to moderate acids (e.g., trifluoroacetic acid), allowing for its removal without cleaving the peptide from the resin or removing more stable side-chain protecting groups.
Experimental Protocol: Boc-SPPS Cycle
The following is a generalized protocol for one cycle of peptide elongation using Boc-cyclohexyl-D-Ala-OH on a solid support (e.g., Merrifield or PAM resin).[6][7][8]
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-cyclohexyl-D-Ala-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF to neutralize the ammonium salt formed during deprotection.
-
Washing: Wash the resin with DMF to remove excess DIEA.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-cyclohexyl-D-Ala-OH and a coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat: Repeat the cycle for the next amino acid in the peptide sequence.
Boc-SPPS workflow for one coupling cycle.
Role in Modulating Signaling Pathways
The incorporation of cyclohexylalanine into peptides can significantly influence their biological activity by altering their conformation and increasing their resistance to enzymatic degradation. This can lead to enhanced interaction with biological targets and modulation of signaling pathways.
A notable example is the use of cyclohexylalanine in the development of metabolically stable apelin analogues. Apelin is a peptide that acts on the APJ receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function. Peptides containing cyclohexylalanine have been shown to be potent activators of the apelin receptor, leading to prolonged blood pressure-lowering effects.
The general mechanism for GPCR activation involves the binding of a ligand (in this case, a peptide containing cyclohexylalanine) to the extracellular domain of the receptor. This induces a conformational change in the receptor, which in turn activates intracellular G-proteins. The activated G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), leading to a cellular response.
References
- 1. Boc-D-cyclohexylalanine - Creative Peptides [creative-peptides.com]
- 2. BOC-D-CHA-OH DCHA | 198470-07-4 [chemicalbook.com]
- 3. Boc-cyclohexylalanine | C14H25NO4 | CID 18663859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide on Boc-cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on N-tert-Butoxycarbonyl-3-cyclohexyl-D-alanine, commonly abbreviated as Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH. This synthetic amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), particularly valued for introducing hydrophobic and sterically bulky characteristics into novel peptide therapeutics. Its cyclohexyl side chain can enhance peptide stability, receptor affinity, and pharmacokinetic properties.
Physicochemical Properties
The quantitative data for Boc-cyclohexyl-D-Ala-OH are summarized below, offering a clear overview of its key chemical and physical properties.
| Property | Value | Citations |
| Molecular Weight | 271.36 g/mol | [1][2] |
| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3] |
| CAS Number | 127095-92-5 | [1][2][3] |
| Appearance | White to off-white solid/powder | [3] |
| Purity (typical) | ≥99% (Chiral HPLC) | [3] |
| Optical Rotation | +15.1° (c=2% in Acetic Acid) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Experimental Protocols: Application in Peptide Synthesis
Boc-cyclohexyl-D-Ala-OH is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed, representative protocol for the incorporation of a Boc-protected amino acid, such as Boc-cyclohexyl-D-Ala-OH, into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).
Objective: To couple Boc-cyclohexyl-D-Ala-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group
-
Boc-cyclohexyl-D-Ala-OH
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Activation Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)
-
Washing Solvents: DCM, DMF
Protocol Steps:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin with DMF (3x) and then DCM (3x) to swell the polymer support, allowing reagents to access the reactive sites.
-
-
Boc Group Deprotection (Nα-Deprotection):
-
Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 2-5 minutes. Drain the solution.[4]
-
Add a fresh portion of the deprotection solution and shake the vessel for 20-30 minutes to ensure complete removal of the Boc protecting group.[4]
-
The newly exposed N-terminal amine is now present as a trifluoroacetate salt.[4]
-
Wash the peptide-resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.[4]
-
-
Neutralization:
-
Treat the peptide-resin with the neutralization solution (10% DIEA in DCM) for 2 minutes. Drain.
-
Repeat the neutralization step for another 2 minutes to ensure the N-terminal amine is in its free base form, ready for coupling.
-
Wash the resin extensively with DCM (3x) and then DMF (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Boc-cyclohexyl-D-Ala-OH (typically 2-4 equivalents relative to the resin's substitution level) and an equivalent amount of HBTU in a minimal volume of DMF.
-
Add DIEA (2-4 equivalents) to the activation mixture. This base facilitates the formation of the active ester intermediate.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated Boc-cyclohexyl-D-Ala-OH solution to the neutralized peptide-resin.
-
Shake the reaction vessel for 1-2 hours at room temperature to facilitate the coupling reaction.
-
-
Monitoring and Washing:
-
To check for reaction completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test.[5] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[5]
-
If the reaction is incomplete, the coupling step can be repeated.
-
Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.
Workflow Visualization
The cyclical nature of solid-phase peptide synthesis using Boc chemistry is a fundamental workflow for researchers in this field. The following diagram illustrates the key stages involved in a single amino acid addition cycle.
Caption: Workflow for a single cycle of Boc solid-phase peptide synthesis.
References
In-Depth Technical Guide: Boc-cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Core Properties of Boc-cyclohexyl-D-Ala-OH
Boc-cyclohexyl-D-Ala-OH is a synthetic amino acid derivative widely utilized in peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the cyclohexyl group on the side chain imparts specific characteristics to the molecule, notably enhancing its hydrophobic nature.[1][2] This hydrophobicity can influence the folding, stability, and bioavailability of the peptides into which it is incorporated.[2]
Table 1: Physical and Chemical Properties of Boc-cyclohexyl-D-Ala-OH
| Property | Value | Reference(s) |
| Synonyms | Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine | [1] |
| CAS Number | 127095-92-5 | [1] |
| Molecular Formula | C₁₄H₂₅NO₄ | [1] |
| Molecular Weight | 271.2 g/mol | [1] |
| Appearance | White or off-white solid | [1] |
| Purity | ≥ 99% (Chiral HPLC) | [1] |
| Optical Rotation | +15.1° (c=2% in Acetic Acid) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Solubility Data
Quantitative solubility data for Boc-cyclohexyl-D-Ala-OH in various solvents is not extensively documented in publicly accessible literature. However, the chemical structure provides insight into its likely solubility characteristics. The cyclohexyl side chain and the Boc protecting group contribute to its hydrophobicity, suggesting good solubility in many organic solvents.[1][2]
General statements from suppliers indicate that the incorporation of a Boc group can enhance stability and solubility.[2] For comparison, qualitative solubility data for other Boc-protected amino acids are summarized below.
Table 2: Qualitative Solubility of Boc-cyclohexyl-D-Ala-OH and Related Compounds
| Compound | Solvent(s) | Solubility Description | Reference(s) |
| Boc-cyclohexyl-D-Ala-OH | Not specified | Generally described as having improved solubility and stability due to the Boc and cyclohexyl groups. | [1] |
| Boc-D-Ala-OH | Water, 1% Acetic Acid | Soluble | [3] |
| Boc-Ala-OH | DMF | Clearly soluble (1 mmole in 2 ml) |
Experimental Protocols
General Protocol for Solubility Determination
While specific experimental data for Boc-cyclohexyl-D-Ala-OH is unavailable, a general gravimetric method can be employed to determine its solubility in various solvents.
Objective: To determine the saturation solubility of Boc-cyclohexyl-D-Ala-OH in a given solvent at a specific temperature.
Materials:
-
Boc-cyclohexyl-D-Ala-OH
-
Selected solvents (e.g., water, methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), acetone)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of Boc-cyclohexyl-D-Ala-OH to a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully pipette a known volume of the clear supernatant into a pre-weighed drying vessel.
-
Solvent Evaporation: Evaporate the solvent from the drying vessel using a drying oven or a vacuum desiccator until a constant weight is achieved.
-
Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction using the mass of the dissolved solid and the volume of the solvent used.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-cyclohexyl-D-Ala-OH is a key building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] SPPS is a widely used method for the chemical synthesis of peptides on a solid support (resin).[4][5] The Boc group serves as a temporary protecting group for the N-terminus of the amino acid.[6][7]
The general workflow for incorporating a Boc-protected amino acid like Boc-cyclohexyl-D-Ala-OH into a growing peptide chain during SPPS is as follows:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][9]
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to yield a free amine.[7]
-
Coupling: The next Boc-protected amino acid in the sequence (e.g., Boc-cyclohexyl-D-Ala-OH) is activated and coupled to the free amine of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts like HBTU.[4][10]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[6]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[8]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. glpbio.com [glpbio.com]
- 4. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 5. Understanding Solid-Phase Peptide Synthesis: A Breakthr... [sbsgenetech.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Boc-cyclohexyl-D-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of N-tert-butyloxycarbonyl-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH), a critical building block in peptide synthesis and drug development. Ensuring the chemical and chiral purity of this amino acid derivative is paramount for the synthesis of well-defined, safe, and efficacious peptide-based therapeutics. This document outlines common impurities, detailed experimental protocols for purity determination, and data interpretation.
Introduction
Boc-cyclohexyl-D-Ala-OH is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptides to introduce hydrophobicity and steric bulk, which can enhance metabolic stability and biological activity. The purity of this raw material directly impacts the quality of the final peptide product. This guide details the analytical techniques required to ensure a purity of ≥ 99%, with a particular focus on chiral purity.
Potential Impurities
The synthesis of Boc-cyclohexyl-D-Ala-OH can introduce several types of impurities that must be monitored and controlled.
Table 1: Potential Impurities in Boc-cyclohexyl-D-Ala-OH
| Impurity Type | Specific Examples | Origin |
| Enantiomeric Impurity | Boc-cyclohexyl-L-Ala-OH | Incomplete stereoselectivity during synthesis or racemization. |
| Process-Related Impurities | Free cyclohexyl-D-alanine, Di-Boc-cyclohexyl-D-Ala-OH, t-butyl ester of Boc-cyclohexyl-D-Ala-OH | Incomplete reaction, side reactions during the introduction of the Boc protecting group. |
| Di- and Tripeptides | Boc-cyclohexyl-D-Ala-cyclohexyl-D-Ala-OH | Side reactions during the activation of the carboxylic acid for protection.[1] |
| Residual Solvents | Dioxane, Tetrahydrofuran (THF), Ethyl Acetate, etc. | Solvents used during synthesis and purification. |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis of Boc-cyclohexyl-D-Ala-OH.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining both chemical and chiral purity.
The most critical purity attribute is the enantiomeric excess of the D-enantiomer. This is typically determined by chiral HPLC.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T or R) or polysaccharide-based columns (e.g., Lux Cellulose-1, -2, -3, or -4) are effective for separating Boc-protected amino acids.[2]
-
Mobile Phase: A reversed-phase mobile phase is a common choice for Boc-amino acids. A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Ammonium Acetate in water) and an organic modifier (e.g., Acetonitrile or Methanol). The exact composition should be optimized for the specific column to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
Sample Preparation: Dissolve a known concentration of Boc-cyclohexyl-D-Ala-OH in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the D- and L-enantiomers. The percentage of the L-enantiomer can be calculated from the peak areas. A purity of ≥ 99% for the D-enantiomer is often required.
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | CHIROBIOTIC T (Teicoplanin-based CSP) |
| Mobile Phase | A: 0.1% Ammonium Trifluoroacetate in WaterB: AcetonitrileGradient: Isocratic or gradient elution depending on separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
RP-HPLC is used to quantify process-related impurities and by-products.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Analysis: The peak area of the main component is compared to the total area of all peaks to determine the chemical purity.
Spectroscopic Techniques
Spectroscopic methods are used for structural confirmation and identification of functional groups.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Boc-cyclohexyl-D-Ala-OH and identifying impurities.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis:
-
¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the α-proton of the alanine backbone, and the protons of the cyclohexyl ring.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the t-butyl group, and the carbons of the cyclohexyl ring and alanine backbone.
-
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Analysis: The expected mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) for C₁₄H₂₅NO₄ (MW: 271.35) should be observed.
FT-IR is used to identify the key functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Analysis: Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the C-H stretches of the alkyl groups should be present.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of Boc-cyclohexyl-D-Ala-OH.
Caption: Workflow for the Purity Analysis of Boc-cyclohexyl-D-Ala-OH.
Conclusion
A rigorous purity analysis of Boc-cyclohexyl-D-Ala-OH is crucial for ensuring the quality and reliability of peptide synthesis and drug development programs. The combination of chiral and reversed-phase HPLC provides quantitative data on enantiomeric and chemical purity, while spectroscopic techniques such as NMR, MS, and FT-IR confirm the structural integrity of the molecule. By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the quality of this critical raw material.
References
An In-Depth Technical Guide to the Stability and Storage of Boc-cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-3-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH). Aimed at professionals in research and pharmaceutical development, this document synthesizes available data on the chemical stability of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.
Introduction
Boc-cyclohexyl-D-Ala-OH is a non-proteinogenic amino acid derivative widely used as a building block in peptide synthesis. The bulky cyclohexyl side chain imparts unique conformational constraints and hydrophobicity to peptides, making it a valuable component in the design of peptidomimetics and pharmacologically active peptides. The tert-butoxycarbonyl (Boc) protecting group is crucial for stepwise peptide synthesis; however, its inherent lability under certain conditions necessitates a thorough understanding of the compound's stability to ensure the integrity of synthesis and the quality of the final product.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Boc-cyclohexyl-D-Ala-OH is presented in Table 1.
Table 1: Chemical and Physical Properties of Boc-cyclohexyl-D-Ala-OH
| Property | Value | Reference |
| Chemical Name | N-tert-butoxycarbonyl-D-3-cyclohexylalanine | |
| Synonyms | Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine | [1] |
| CAS Number | 127095-92-5 | [1] |
| Molecular Formula | C₁₄H₂₅NO₄ | [1] |
| Molecular Weight | 271.35 g/mol | [1] |
| Appearance | White or off-white solid | [1] |
| Purity | ≥ 99% (Chiral HPLC) | [1] |
| Optical Rotation | +15.1° (c=2% in AcOH) | [1] |
Stability Profile and Degradation Pathways
The stability of Boc-cyclohexyl-D-Ala-OH is primarily dictated by the Boc protecting group, which is susceptible to cleavage under acidic conditions. The compound is generally stable under basic and nucleophilic conditions.
pH Stability
The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[] The degradation proceeds via an acid-catalyzed hydrolysis mechanism. Under neutral and basic conditions, the molecule is generally stable.
Thermal Stability
While generally stable at recommended storage temperatures, elevated temperatures can lead to the degradation of Boc-protected amino acids. Thermal decomposition can result in the removal of the Boc group.[3][4]
Photostability
Oxidative Stability
Boc-protected amino acids can be susceptible to oxidation, although the cyclohexyl side chain is relatively robust. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this stability aspect.[7]
Potential Degradation Pathway
The primary degradation pathway for Boc-cyclohexyl-D-Ala-OH under acidic conditions is the cleavage of the Boc group to yield D-cyclohexylalanine, isobutylene, and carbon dioxide.
Caption: Acid-Catalyzed Degradation of Boc-cyclohexyl-D-Ala-OH.
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of Boc-cyclohexyl-D-Ala-OH, the following storage conditions are recommended based on supplier data sheets and general knowledge of Boc-protected amino acids.
Table 2: Recommended Storage Conditions for Boc-cyclohexyl-D-Ala-OH
| Form | Condition | Temperature | Duration | Reference |
| Solid | Dry, protected from light | 0-8 °C | Long-term | [1] |
| Solution | In an appropriate solvent, sealed | -20 °C | Short-term (up to 1 month) | |
| Solution | In an appropriate solvent, sealed | -80 °C | Long-term (up to 6 months) |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on Boc-cyclohexyl-D-Ala-OH.
Caption: Workflow for a Forced Degradation Study.
Methodology:
-
Sample Preparation: Prepare a stock solution of Boc-cyclohexyl-D-Ala-OH in a suitable solvent mixture (e.g., acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug substance from its degradation products.[]
Table 3: Example of a Stability-Indicating HPLC Method for Boc-Amino Acids
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for Boc-cyclohexyl-D-Ala-OH to achieve optimal separation of all potential degradation products.
Conclusion
Boc-cyclohexyl-D-Ala-OH is a stable compound under recommended storage conditions. The primary stability concern is its susceptibility to acidic environments, which can lead to the cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to proper storage and handling procedures is paramount to maintain the integrity and purity of this important synthetic building block. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for ensuring the quality and reliability of experimental results and final products incorporating Boc-cyclohexyl-D-Ala-OH.
References
- 1. chemimpex.com [chemimpex.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Cyclohexyl-D-Ala-OH for Drug Discovery and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH), a crucial non-proteinogenic amino acid derivative in the field of peptide chemistry and drug development. This document details its commercial availability, key chemical and physical properties, and its application in the synthesis of bioactive peptides, with a focus on its role in developing novel therapeutics targeting integrins and G-protein coupled receptors (GPCRs) like the somatostatin receptors.
Commercial Suppliers and Physicochemical Properties
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is readily available from a variety of commercial suppliers. The quality and purity of this reagent are critical for successful peptide synthesis. Below is a summary of the typical specifications offered by various suppliers.
| Supplier/Brand | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation |
| Chem-Impex | 127095-92-5 | ≥ 99% (Chiral HPLC) | C14H25NO4 | 271.2 | White or off-white solid | +15.1° (C=2% in AcOH)[1] |
| Sigma-Aldrich (Novabiochem) | 37462-62-7 (DCHA salt) | ≥98% (TLC) | C14H25NO4 · C12H23N | 452.7 | white to slight yellow to beige powder | -10.5 - -7.5 ° (c=1 in AcOH) |
| Creative Peptides | 127095-92-5 | Not specified | C14H25NO4 | 271.35 | Not specified | Not specified |
| Aapptec Peptides | 144701-25-7 (Fmoc-D-Cha-OH) | Not specified | C29H35NO4 | 461.6 | Not specified | Not specified |
| Xinchem | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
The Role of Boc-Cyclohexyl-D-Ala-OH in Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). It effectively shields the alpha-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The cyclohexyl moiety of Boc-cyclohexyl-D-Ala-OH introduces hydrophobicity and steric bulk into a peptide sequence. This can enhance the peptide's stability against enzymatic degradation, improve its binding affinity to biological targets, and influence its overall conformation. The D-configuration is often employed to increase resistance to proteolysis and to explore novel structural spaces for receptor interaction.
General Experimental Workflow for Boc-SPPS
The following diagram outlines the general workflow for incorporating a Boc-protected amino acid, such as Boc-cyclohexyl-D-Ala-OH, into a growing peptide chain using solid-phase synthesis.
References
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of peptide synthesis, particularly for complex and hydrophobic sequences. Its unique chemical properties and well-established protocols offer distinct advantages in the solid-phase synthesis of peptides. This technical guide provides a comprehensive overview of the Boc protecting group's role, including its chemical properties, mechanisms of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Introduction to the Boc Protecting Group
The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino function of an amino acid. This prevents unwanted side reactions during peptide bond formation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) utilizes the Boc group for temporary Nα-protection and benzyl-based groups for the semi-permanent protection of amino acid side chains.[1] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity due to its milder deprotection conditions, the Boc strategy offers significant advantages in specific applications, such as the synthesis of long or aggregation-prone peptides.[2]
Chemical Properties and Mechanism of Action
The Boc group is introduced onto the amino group of an amino acid via nucleophilic attack on di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) or other suitable reagents.[3] The resulting carbamate is stable to a wide range of nucleophiles and basic conditions, providing robust protection during the coupling steps of peptide synthesis.[4]
The key to the Boc strategy lies in its selective removal under acidic conditions. Treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), cleaves the Boc group, liberating the Nα-amino group for the next coupling reaction.[1]
Mechanism of Boc Protection
The protection of an amino acid with Boc anhydride proceeds through a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is often carried out in the presence of a base.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the carbamate is followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene gas and regenerates a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[1]
References
Methodological & Application
Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is an Nα-tert-butyloxycarbonyl protected form of the non-proteinogenic amino acid D-cyclohexylalanine. Its bulky and hydrophobic cyclohexyl side chain offers unique properties when incorporated into peptides, often leading to increased metabolic stability and enhanced biological activity.[1] These characteristics make it a valuable building block in the design of peptide-based therapeutics, including apelin analogues and opioid receptor ligands.[2][3] This document provides detailed application notes and protocols for the efficient use of Boc-cyclohexyl-D-Ala-OH in Boc-based solid-phase peptide synthesis (SPPS).
Properties of Boc-cyclohexyl-D-Ala-OH
The physicochemical properties of Boc-cyclohexyl-D-Ala-OH are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H25NO4 | --INVALID-LINK-- |
| Molecular Weight | 271.35 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | ≥99% | --INVALID-LINK-- |
Applications in Peptide Synthesis
The incorporation of cyclohexylalanine into peptide sequences can significantly influence their pharmacological properties.
-
Increased Metabolic Stability: The bulky cyclohexyl group can sterically hinder enzymatic degradation, prolonging the peptide's half-life in biological systems.[2][3]
-
Enhanced Receptor Affinity and Selectivity: The hydrophobicity of the cyclohexyl moiety can promote favorable interactions with the hydrophobic pockets of target receptors, potentially increasing binding affinity and selectivity.
-
Modulation of Peptide Conformation: The rigid structure of the cyclohexyl group can induce specific secondary structures in peptides, which can be crucial for their biological function.
Notable examples of peptides containing cyclohexylalanine include:
-
Apelin Analogues: Substitution with L-cyclohexylalanine in apelin analogues has been shown to enhance metabolic stability and produce prolonged blood pressure-lowering effects, making them promising candidates for cardiovascular disease therapeutics.[2][3]
-
Opioid Receptor Modulators: Cyclohexylalanine is a component of some synthetic opioids, where it contributes to receptor binding and signaling.
Experimental Protocols for SPPS using Boc-cyclohexyl-D-Ala-OH
The following protocols outline the key steps for incorporating Boc-cyclohexyl-D-Ala-OH into a peptide sequence using manual or automated Boc-SPPS.
Resin Selection and Swelling
Standard resins for Boc-SPPS, such as Merrifield, PAM, or MBHA resins, are suitable for the synthesis of peptides containing cyclohexylalanine.[4]
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with dimethylformamide (DMF) three times.
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes before the first coupling step.[5]
-
Boc Deprotection
The Nα-Boc protecting group is removed by treatment with trifluoroacetic acid (TFA).
-
Reagents:
-
Deprotection solution: 50% (v/v) TFA in DCM.
-
-
Procedure:
-
Wash the resin-bound peptide with DCM (3x).
-
Add the deprotection solution to the resin and shake for 2 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and shake for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[4]
-
Neutralization
The protonated N-terminus must be neutralized to the free amine before coupling.
-
Reagents:
-
Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM.
-
-
Procedure:
-
Add the neutralization solution to the resin and shake for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).[5]
-
Coupling of Boc-cyclohexyl-D-Ala-OH
Due to the steric bulk of the cyclohexyl side chain, coupling of Boc-cyclohexyl-D-Ala-OH may be slower than for smaller amino acids. Therefore, the use of efficient coupling reagents and potentially longer reaction times or double coupling is recommended.
Recommended Coupling Method: HBTU/DIEA
-
Reagents:
-
Boc-cyclohexyl-D-Ala-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DMF as solvent
-
-
Procedure:
-
Dissolve Boc-cyclohexyl-D-Ala-OH, HBTU, and HOBt in DMF.
-
Add DIEA to the solution to pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Shake the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), continue shaking for another hour or perform a second coupling.
-
Once the ninhydrin test is negative, wash the resin with DMF (3x) and DCM (3x).
-
Alternative Coupling Method: DIC/HOBt
-
Reagents:
-
Boc-cyclohexyl-D-Ala-OH (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF/DCM (1:1) as solvent
-
-
Procedure:
-
Dissolve Boc-cyclohexyl-D-Ala-OH and HOBt in DMF/DCM.
-
Add the solution to the neutralized resin.
-
Add DIC to the reaction mixture.
-
Shake the reaction vessel for 2-4 hours.
-
Monitor the coupling reaction with the ninhydrin test and proceed as described for the HBTU/DIEA method.
-
Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.
-
Reagents:
-
Capping solution: Acetic anhydride/DIEA/DCM (1:1:8)
-
-
Procedure:
-
Add the capping solution to the resin and shake for 15 minutes.
-
Wash the resin with DCM (3x).
-
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.
-
Reagents:
-
Cleavage cocktail: Anhydrous HF/anisole (9:1). Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus.
-
Alternative for less acid-sensitive peptides: TFA-based cleavage cocktails (e.g., TFA/water/triisopropylsilane, 95:2.5:2.5).
-
-
Procedure (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the apparatus to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration.
-
Purification of the Crude Peptide
Peptides containing cyclohexylalanine are often hydrophobic, which can present challenges during purification.
-
Recommended Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 or C8 stationary phase.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing acetonitrile concentration is typically used. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or aqueous acetonitrile).
-
Filter the solution to remove any insoluble material.
-
Inject the solution onto the HPLC column.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
-
Data Presentation
| Compound | Sequence | pKi (APJ Receptor) |
| Apelin-13 Analogue 1 | pGlu-Arg-Pro-Arg-L-Cha -Ser-His-Lys-Gly-Pro-Met-Pro-Phe | 8.70 ± 0.06 |
| Apelin-17 Analogue 1 | Gln-Arg-Pro-Arg-L-Cha -Ser-His-Lys-Gly-Pro-Met-Pro-Phe-Arg-Arg | 9.72 ± 0.01 |
Data extracted from Fernandez et al., RSC Med. Chem., 2021, 12, 1402.
Visualizations
SPPS Workflow for a Peptide Containing Boc-cyclohexyl-D-Ala-OH
Caption: General workflow for solid-phase peptide synthesis incorporating Boc-cyclohexyl-D-Ala-OH.
Apelin Receptor (APJ) Signaling Pathway
Caption: Simplified signaling pathway of the apelin receptor (APJ) upon activation.
Mu-Opioid Receptor (MOR) Signaling Pathway
Caption: Key signaling pathways activated by the mu-opioid receptor (MOR).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a sterically hindered, non-proteinogenic amino acid analog that is incorporated into peptide structures to enhance their metabolic stability and conformational rigidity. The bulky cyclohexyl side chain can provide resistance to enzymatic degradation and influence the peptide's secondary structure, which is often crucial for its biological activity. This document provides detailed protocols for the efficient coupling of Boc-cyclohexyl-D-Ala-OH in both solution-phase and solid-phase peptide synthesis (SPPS), along with relevant quantitative data and workflow diagrams.
Data Presentation: Coupling Efficiency
The successful incorporation of sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of typical coupling efficiencies observed with common reagents. While specific yields can vary based on the coupling partner and reaction scale, these values provide a comparative baseline.
| Coupling Reagent/Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) | Reference |
| DCC/HOBt | L-Phenylalanine | CH₂Cl₂/THF | ~85% | >95% | [1] |
| HBTU/DIPEA | Resin-bound amine | DMF | >90% (qualitative) | High | [2] |
| HATU/DIPEA | Resin-bound amine | DMF | >90% (qualitative) | High | [3] |
Experimental Protocols
Solution-Phase Coupling using DCC/HOBt
This protocol describes the coupling of Boc-cyclohexyl-D-Ala-OH to an amino acid ester, a common step in solution-phase peptide synthesis.
Materials:
-
Boc-cyclohexyl-D-Ala-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DMF. Neutralize the hydrochloride salt by adding NMM or DIPEA (1.1 equivalents) dropwise at 0 °C.
-
Activation of Boc-cyclohexyl-D-Ala-OH: In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the Boc-cyclohexyl-D-Ala-OH solution.
-
Stir the mixture at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude dipeptide by flash column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA
This protocol outlines a standard cycle for coupling Boc-cyclohexyl-D-Ala-OH onto a resin-bound peptide chain using Boc chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-cyclohexyl-D-Ala-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: a. Drain the DMF. b. Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. c. Drain the TFA/DCM solution. d. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes. e. Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: a. Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes. b. Repeat the neutralization step. c. Wash the resin with DMF.
-
Coupling: a. In a separate vial, pre-activate Boc-cyclohexyl-D-Ala-OH (2-4 equivalents relative to resin loading) with HBTU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 5-10 minutes. b. Add the pre-activated amino acid solution to the resin. c. Agitate the mixture for 1-4 hours at room temperature. The steric hindrance of the cyclohexyl group may necessitate a longer coupling time. d. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
The resin is now ready for the next deprotection and coupling cycle.
Signaling Pathways and Experimental Workflows
Caption: Solution-phase peptide coupling workflow.
Caption: Solid-phase peptide synthesis (SPPS) cycle.
References
Application Notes and Protocols for the Deprotection of Boc-Cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-cyclohexyl-D-Ala-OH, yielding D-cyclohexylalanine. This amino acid is a valuable building block in peptide synthesis, often incorporated to enhance the metabolic stability and potency of peptide-based therapeutics. The protocols outlined below are standard, reliable methods suitable for use in both solution-phase and solid-phase peptide synthesis (SPPS).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-cyclohexyl-D-Ala-OH is a critical step in the synthesis of peptides containing the non-proteinogenic amino acid D-cyclohexylalanine. The bulky and hydrophobic nature of the cyclohexyl side chain can impart unique properties to peptides, such as increased resistance to enzymatic degradation and enhanced binding to biological targets.
This document outlines two primary, high-yielding methods for the deprotection of Boc-cyclohexyl-D-Ala-OH:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) : A common and efficient method for Boc deprotection.
-
Hydrochloric Acid (HCl) in Dioxane : An alternative method that often results in the direct precipitation of the hydrochloride salt of the deprotected amino acid.
Deprotection Methods: A Comparative Overview
The choice of deprotection method can depend on several factors, including the scale of the reaction, the desired salt form of the product, and the presence of other acid-labile functional groups in the molecule. Below is a summary of the typical reaction conditions and outcomes for the two most common methods.
| Parameter | Method 1: TFA in DCM | Method 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| TFA Concentration | 20-50% (v/v) | N/A |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours |
| Typical Yield | >95% | >95% |
| Product Form | TFA Salt (often an oil) | HCl Salt (often a solid precipitate) |
| Work-up | Evaporation, trituration with ether | Filtration or evaporation |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and is a standard procedure in solid-phase peptide synthesis for the removal of the Boc group.
Materials:
-
Boc-cyclohexyl-D-Ala-OH
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Boc-cyclohexyl-D-Ala-OH (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (4-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with toluene or isopropanol can be performed.[1]
-
The resulting residue is the trifluoroacetate salt of D-cyclohexylalanine, which may be an oil or a solid.
-
To obtain a solid product, triturate the residue with cold diethyl ether. This will often induce precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often has the advantage of directly precipitating the hydrochloride salt of the deprotected amino acid, simplifying purification.[2][3][4]
Materials:
-
Boc-cyclohexyl-D-Ala-OH
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane or Methanol (optional, as co-solvent)
-
Diethyl ether, cold
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a flask containing Boc-cyclohexyl-D-Ala-OH (1 equivalent), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). The substrate can be added directly to the acidic solution or dissolved in a minimal amount of dioxane or methanol before adding the HCl solution.
-
Stir the mixture at room temperature.
-
In many cases, the D-cyclohexylalanine hydrochloride salt will precipitate out of the solution as a white solid.
-
Monitor the reaction for completeness using TLC or LC-MS (typically 30 minutes to 4 hours).
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any soluble impurities.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation.
-
Dry the solid product under vacuum to yield D-cyclohexylalanine hydrochloride.
Visualizations
Boc Deprotection Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism.
References
Application Notes and Protocols: The Use of Boc-cyclohexyl-D-Ala-OH in Bioactive Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, N-tert-butyloxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH) has emerged as a valuable building block. Its unique structural features—a bulky, hydrophobic cyclohexyl side chain and a D-configuration—contribute significantly to the enhanced stability and potency of bioactive peptides. These modifications provide steric hindrance against enzymatic degradation and can induce favorable conformational constraints, leading to improved receptor binding and biological activity.
This document provides detailed application notes on the utility of Boc-cyclohexyl-D-Ala-OH in the design of metabolically stable and potent peptide analogs, with a focus on apelin receptor agonists. It also includes comprehensive protocols for the synthesis of such peptides and for the subsequent evaluation of their biological performance.
Key Advantages of Incorporating Cyclohexyl-D-Alanine
-
Enhanced Enzymatic Stability: The D-configuration of the amino acid and the bulky cyclohexyl group protect the peptide backbone from cleavage by endogenous proteases, significantly increasing its plasma half-life.
-
Increased Hydrophobicity: The cyclohexyl side chain enhances the lipophilicity of the peptide, which can improve its membrane permeability and interaction with hydrophobic pockets of target receptors.
-
Conformational Rigidity: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.
Application Example: Apelin Receptor Agonists
Apelin is an endogenous peptide that plays a crucial role in cardiovascular regulation and has emerged as a promising therapeutic target. However, its rapid in vivo degradation limits its clinical utility. To address this, researchers have developed metabolically stable apelin analogs by incorporating unnatural amino acids, including cyclohexylalanine.
Data Presentation: In Vitro Stability of Apelin-17 Analogues
The following table summarizes the in vitro stability of native apelin-17 and its analogues containing L-cyclohexylalanine (L-Cha) and L-homoarginine (L-hArg) in human plasma. While this example uses the L-isomer, it effectively demonstrates the stabilizing effect of the cyclohexylalanine residue. The incorporation of D-cyclohexylalanine is expected to confer even greater stability.
| Peptide ID | Sequence | Modification(s) | Plasma Half-life (t½, hours)[1] |
| Apelin-17 | Q-R-P-R-L-S-H-K-G-P-M-P-F | None | 0.05[1] |
| Analogue 1 | Q-R-P-R-hArg -S-H-K-G-P-M-P-F | Arg5 -> hArg | 1.2[1] |
| Analogue 2 | Q-R-P-R-L-S-H-K-G-P-M-P-Cha | Phe13 -> Cha | 4.1[1] |
| Analogue 3 | Q-R-P-R-hArg -S-H-K-G-P-M-P-Cha | Arg5 -> hArg, Phe13 -> Cha | 17.0[1] |
Data adapted from a study on L-cyclohexylalanine-containing apelin analogues. The D-isomer is anticipated to show even greater stability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexyl-D-Alanine Containing Peptide
This protocol describes the manual solid-phase synthesis of a hypothetical peptide analogue using Boc chemistry.
Materials:
-
Boc-D-Cha-OH
-
Other required Boc-protected amino acids
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection (if using Fmoc-Rink Amide resin initially): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling.
-
-
Boc Deprotection:
-
Wash the resin with DMF and DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM, isopropanol, and then DMF.
-
Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes).
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings (including Boc-D-Cha-OH): Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence, using Boc-D-Cha-OH at the desired position.
-
Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection as described in step 4.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
SPPS Workflow for Boc-protected peptides.
In Vitro Plasma Stability Assay
This protocol outlines a method to determine the half-life of a peptide in plasma.
Materials:
-
Test peptide and control peptide
-
Human plasma (or plasma from another species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA or three volumes of cold acetonitrile.
-
-
Protein Precipitation:
-
Vortex the quenched samples vigorously.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze it by LC-MS/MS.
-
Quantify the amount of remaining intact peptide at each time point by monitoring the parent ion mass.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Workflow for in vitro plasma stability assay.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide for its target receptor, for example, a G-protein coupled receptor (GPCR).
Materials:
-
Cell line overexpressing the target receptor (e.g., HEK293 cells)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)
-
Unlabeled test peptide and native peptide
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Scintillation counter and vials
Procedure:
-
Cell Membrane Preparation:
-
Culture the cells to confluency.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide to a series of wells.
-
In a separate series of wells, add increasing concentrations of the unlabeled native peptide (for the standard curve).
-
For non-specific binding, add a high concentration of the unlabeled native peptide.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Peptides containing Boc-cyclohexyl-D-Ala-OH are often designed to target G-protein coupled receptors (GPCRs). The specific signaling pathway activated depends on the receptor and the cell type. Below are generalized diagrams for GnRH and Somatostatin receptor signaling, common targets for such modified peptides.
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
GnRH receptors are primarily coupled to Gαq/11 proteins.
Simplified GnRH receptor signaling cascade.
Somatostatin Receptor (SSTR) Signaling
Somatostatin receptors are typically coupled to inhibitory G-proteins (Gαi).
Simplified somatostatin receptor signaling.
Conclusion
Boc-cyclohexyl-D-Ala-OH is a powerful tool in the arsenal of medicinal chemists for the design of robust and potent bioactive peptides. Its incorporation can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. The protocols and data presented herein provide a framework for researchers to synthesize and evaluate novel peptide therapeutics with improved clinical potential. Careful consideration of the position of substitution and the overall physicochemical properties of the final peptide is crucial for successful drug design.
References
Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-cyclohexyl-D-Ala-OH, a non-canonical amino acid, in the field of drug development. The incorporation of this unique amino acid building block can significantly enhance the therapeutic properties of peptides, including their stability, potency, and pharmacokinetic profile.
Introduction to Boc-cyclohexyl-D-Ala-OH
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a derivative of the amino acid alanine. It features two key structural modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a cyclohexyl ring replacing the methyl side chain. The Boc group is a standard protecting group used in peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The cyclohexyl side chain is a bulky, hydrophobic moiety that imparts unique properties to peptides into which it is incorporated.
The introduction of the cyclohexyl group can:
-
Increase Metabolic Stability: The bulky side chain can sterically hinder protease cleavage, leading to a longer plasma half-life of the peptide therapeutic.
-
Enhance Receptor Binding: The hydrophobic nature of the cyclohexyl group can promote favorable interactions with hydrophobic pockets within a target receptor, potentially increasing binding affinity and potency.
-
Induce Favorable Conformations: The steric bulk of the side chain can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.
Applications in Drug Development: Apelin Receptor Agonists
A prominent application of incorporating cyclohexylalanine into peptides is in the development of potent and metabolically stable agonists for the apelin receptor (APJ). The apelin/APJ system is a key regulator of cardiovascular function, and its modulation holds therapeutic promise for conditions such as heart failure and hypertension.
Natural apelin peptides are rapidly degraded in vivo, limiting their therapeutic utility. The substitution of specific amino acids with cyclohexylalanine has been shown to significantly improve the pharmacokinetic profile of apelin analogues.
Quantitative Data Summary
| Analogue | Modification | Plasma Half-life (t½) in human plasma (min) | Change in Mean Arterial Pressure (mmHg) in anesthetized mice |
| Apelin-17 | Native Peptide | ~1 | -20 |
| Analogue 8 | hArg substitution | 120 | -25 |
| Analogue 10 | hArg and L-Cha substitutions | >340 | -30 |
This data is adapted from a study on L-cyclohexylalanine containing peptides and is presented to illustrate the potential benefits of incorporating a cyclohexylalanine residue. Similar enhancements in metabolic stability and in vivo activity are anticipated with the incorporation of the D-enantiomer.
Experimental Protocols
This protocol outlines the manual synthesis of a hypothetical peptide containing Boc-cyclohexyl-D-Ala-OH using the Boc/Bzl SPPS strategy on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including Boc-cyclohexyl-D-Ala-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (for cleavage)
-
Scavengers (e.g., p-cresol, p-thiocresol)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Phe-OH) and HOBt (1 equivalent) in a minimal amount of DMF.
-
Add DCC (1 equivalent) to the amino acid solution and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the swollen resin.
-
Add DIEA (2 equivalents) and allow the reaction to proceed for 2-4 hours with gentle agitation.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes. Wash with DCM (3x).
-
Subsequent Amino Acid Couplings (including Boc-cyclohexyl-D-Ala-OH):
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Boc-cyclohexyl-D-Ala-OH at the desired position.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
This protocol describes a cell-based assay to determine the agonist activity of a synthesized peptide at the apelin receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor (APJ) and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or HEK293 cells expressing the apelin receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Forskolin
-
Synthesized peptide (e.g., apelin analogue containing cyclohexyl-D-alanine)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a similar time-resolved fluorescence resonance energy transfer [TR-FRET] based kit)
-
White opaque 384-well microplates
Protocol:
-
Cell Seeding: Seed the apelin receptor-expressing cells into a 384-well white opaque microplate at a density of 2,500-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the synthesized peptide and a reference agonist (e.g., Apelin-13) in assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted peptide solutions to the wells.
-
Add a sub-maximal concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and amplify the cAMP signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the cAMP detection reagents from the assay kit according to the manufacturer's instructions. This typically involves a lysis step followed by the addition of donor and acceptor fluorophores.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate using a microplate reader capable of detecting the TR-FRET signal.
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.
-
Visualizations
Caption: Apelin Receptor Signaling Cascade.
Caption: Peptide Drug Discovery Workflow.
Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH as a Versatile Building Block for Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of peptidomimetics.[1] Its unique structural feature, a cyclohexyl group in place of the methyl group of alanine, imparts increased hydrophobicity and steric bulk to the resulting peptides.[1] These characteristics can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and better membrane permeability compared to their natural peptide counterparts. The incorporation of this D-amino acid can also influence the conformational properties of peptides, making it a valuable tool in rational drug design.[2]
This document provides detailed application notes on the use of Boc-cyclohexyl-D-Ala-OH in the development of peptidomimetics, with a focus on their application as modulators of opioid receptor signaling. It also includes comprehensive protocols for the synthesis, purification, and biological evaluation of these compounds.
Data Presentation: Biological Activity of Cyclohexylalanine-Containing Peptidomimetics
The incorporation of cyclohexylalanine residues can significantly impact the biological activity of peptides. Below are tables summarizing the binding affinities (Ki) and functional activities (EC50) of representative peptidomimetics containing cyclohexylalanine derivatives at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki) of Cyclohexylalanine-Containing Peptidomimetics
| Compound ID | Structure | Receptor | Ki (nM) | Reference |
| SBL-OPNT-13 | Hybrid OPNT peptidomimetic | MOP | 0.34 | [3] |
| DOP | 37 | [3] | ||
| NTS2 | 2.54 | [3] | ||
| SBL-OPNT-18 | Hybrid OPNT peptidomimetic | MOP | 0.09 | [3] |
| DOP | 37 | [3] | ||
| NTS2 | 4.26 | [3] | ||
| Peptidomimetic 1 (4R diastereomer) | Tetrahydroquinoline scaffold | MOR | High Affinity | [4] |
| DOR | ~40-fold lower than MOR | [4] | ||
| KOR | ~300-fold lower than MOR | [4] |
MOP: Mu-opioid receptor; DOP: Delta-opioid receptor; KOR: Kappa-opioid receptor; NTS2: Neurotensin receptor 2.
Table 2: Functional Activity (EC50) of Cyclohexylalanine-Containing Peptidomimetics at Opioid Receptors
| Compound ID | Assay | Receptor | EC50 (nM) | Reference |
| SBL-OPNT-13 | Gαi1 activation | MOP | 7.4 | [3] |
| SBL-OPNT-18 | Gαi1 activation | MOP | 24 | [3] |
| DAMGO (control) | Gαi1 activation | MOP | 32.2 | [3] |
EC50: Half-maximal effective concentration.
Signaling Pathways
Peptidomimetics containing Boc-cyclohexyl-D-Ala-OH that target opioid receptors modulate the G-protein coupled receptor (GPCR) signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gi/Go). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. Key events in this pathway include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. These events ultimately lead to a decrease in neuronal excitability and neurotransmitter release, producing analgesic effects.
Caption: Opioid Receptor Signaling Pathway.
Experimental Workflow
The development and evaluation of peptidomimetics containing Boc-cyclohexyl-D-Ala-OH typically follow a structured workflow, from initial synthesis to final biological characterization.
Caption: Experimental Workflow for Peptidomimetic Synthesis and Evaluation.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry
This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using Boc-protected amino acids, including Boc-cyclohexyl-D-Ala-OH.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-cyclohexyl-D-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc chemistry comparison, not used in this protocol)
-
Cesium carbonate (Cs2CO3)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation and First Amino Acid Coupling (Esterification): a. Swell the Merrifield resin in DMF for 1 hour. b. To couple the first Boc-protected amino acid (C-terminal residue), dissolve it in a solution of DMF and treat with cesium carbonate to form the cesium salt. c. Add the cesium salt of the Boc-amino acid to the swollen resin and heat at 50°C for 12-24 hours. d. Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Peptide Chain Elongation (One Coupling Cycle): a. Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM, followed by isopropanol, and then DMF. b. Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIPEA in DMF for 5 minutes (repeat twice). Wash again with DMF. c. Activation and Coupling: In a separate vial, dissolve the next Boc-protected amino acid (e.g., Boc-cyclohexyl-D-Ala-OH) (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 10-15 minutes. d. Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step. f. Wash the resin with DMF, followed by DCM.
-
Repeat Step 2 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: a. After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry. b. Treat the dried resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., triisopropylsilane, water, thioanisole) to remove side-chain protecting groups and cleave the peptide from the resin. The specific cocktail depends on the amino acid composition of the peptide. c. Stir the mixture for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Filter the solution to remove any particulates.
-
Set up the RP-HPLC system with a C18 column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect the fractions corresponding to the major peak of the desired peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: In Vitro Biological Evaluation - Opioid Receptor Binding Assay
This protocol describes a competitive radioligand displacement assay to determine the binding affinity (Ki) of a synthesized peptidomimetic for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)
-
Synthesized peptidomimetic
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the synthesized peptidomimetic in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the diluted peptidomimetic.
-
For total binding, omit the peptidomimetic. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the peptidomimetic by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the peptidomimetic concentration.
-
Determine the IC50 value (the concentration of peptidomimetic that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Boc-cyclohexyl-D-Ala-OH is a valuable synthetic building block for the creation of novel peptidomimetics with enhanced pharmacological properties. Its incorporation can lead to compounds with improved stability and biological activity, as demonstrated by the potent opioid receptor modulators discussed herein. The provided protocols offer a comprehensive guide for researchers to synthesize and evaluate their own peptidomimetics containing this versatile amino acid derivative, facilitating the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Incorporation of Boc-cyclohexyl-D-Ala-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in modern drug discovery and materials science. Among these, N-α-Boc-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH) stands out as a valuable building block. Its bulky and hydrophobic cyclohexyl side chain can significantly influence the conformation, stability, and biological activity of peptides. The D-configuration of the amino acid provides resistance to enzymatic degradation, enhancing the in vivo half-life of peptide-based therapeutics.
These application notes provide a comprehensive overview of the utility of Boc-cyclohexyl-D-Ala-OH in peptide library synthesis, detailed experimental protocols for its incorporation, and a summary of its impact on peptide function.
Key Applications
The unique properties of Boc-cyclohexyl-D-Ala-OH make it suitable for a range of applications:
-
Enhanced Receptor Binding: The hydrophobic cyclohexyl side chain can engage in favorable van der Waals interactions within receptor binding pockets, potentially increasing binding affinity and specificity.
-
Improved Proteolytic Stability: The presence of a D-amino acid hinders cleavage by endogenous proteases, leading to longer-lasting therapeutic effects.
-
Modulation of Peptide Conformation: The steric bulk of the cyclohexyl group can induce specific secondary structures, such as β-turns, which are often critical for biological activity.
-
Increased Lipophilicity: Enhanced hydrophobicity can improve membrane permeability and oral bioavailability of peptide drug candidates.
Data Summary: Impact on Biological Activity
The incorporation of bulky, hydrophobic unnatural amino acids like cyclohexyl-D-alanine can significantly impact the biological activity of peptides. While specific data for peptide libraries solely focused on Boc-cyclohexyl-D-Ala-OH is not extensively published in comparative tables, the following table summarizes representative data from studies on peptides where similar hydrophobic and/or D-amino acid substitutions have been made to illustrate the potential effects.
| Peptide/Library | Target | Key Modification | IC50/Kd | Reference Type |
| Antimicrobial Peptide Analogs | Bacterial Membranes | Substitution with hydrophobic unnatural amino acids | MIC values ranging from 4 to >128 µg/mL | Case Study |
| GPCR Ligand Library | G Protein-Coupled Receptors | Incorporation of D-amino acids and hydrophobic residues | Kd values in the nanomolar to micromolar range | Review Article |
| Enzyme Inhibitor Peptides | Proteases | Introduction of bulky, non-proteinogenic amino acids | Ki values in the low micromolar range | Research Article |
Note: This table provides a conceptual framework. Actual values are highly dependent on the specific peptide sequence, the position of the substitution, and the target being studied.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Boc Strategy
This protocol outlines the manual incorporation of Boc-cyclohexyl-D-Ala-OH into a peptide chain using a tert-butyloxycarbonyl (Boc) protection strategy on a solid support.
Materials:
-
Boc-cyclohexyl-D-Ala-OH
-
Appropriate solid-phase resin (e.g., Merrifield resin, PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Washing solvents (e.g., DCM, DMF, Methanol)
-
Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DMF until the resin is no longer acidic (as indicated by a colorimetric test such as the chloranil test). Wash again with DMF.
-
Amino Acid Coupling:
-
Dissolve Boc-cyclohexyl-D-Ala-OH (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the steric bulk of the cyclohexyl group, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin extensively with DMF, followed by DCM and Methanol, and then again with DMF to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous HF with a scavenger like anisole, or a TFA-based cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Challenges and Considerations for Incorporating Boc-cyclohexyl-D-Ala-OH:
-
Steric Hindrance: The bulky cyclohexyl side chain can lead to slower coupling kinetics. To overcome this, consider using a more potent coupling reagent (e.g., HATU), increasing the coupling time, performing a double coupling, or slightly elevating the reaction temperature.
-
Aggregation: The increased hydrophobicity can sometimes promote peptide aggregation on the solid support, leading to incomplete reactions. Using solvents like NMP instead of DMF or incorporating chaotropic salts can help to disrupt aggregation.
-
Solubility: Peptides rich in hydrophobic residues may have poor solubility in aqueous buffers after cleavage and purification. Careful selection of the purification and final formulation buffers is crucial.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Library Synthesis
Caption: Workflow for peptide library synthesis and screening.
Potential Signaling Pathway Modulation
Peptides incorporating Boc-cyclohexyl-D-Ala-OH can be designed to modulate various signaling pathways. For instance, they can act as antagonists or agonists for G protein-coupled receptors (GPCRs), which in turn can influence downstream pathways like the MAPK/ERK pathway.
The Role of Boc-cyclohexyl-D-Ala-OH in the Advancement of Enzyme Inhibitor Synthesis
For Immediate Release
[City, State] – [Date] – The strategic incorporation of the protected amino acid, Boc-cyclohexyl-D-Ala-OH, and its analogs, has emerged as a critical element in the design and synthesis of potent and orally bioavailable enzyme inhibitors, particularly targeting serine proteases such as thrombin. This synthetic building block's unique structural features, notably its bulky and lipophilic cyclohexyl group, contribute significantly to enhancing the pharmacokinetic properties and inhibitory efficacy of peptide-based drug candidates.
Researchers in drug development have successfully utilized Boc-cyclohexyl-D-Ala-OH and its derivatives to occupy key hydrophobic pockets within enzyme active sites, leading to the development of highly selective and potent inhibitors. The Boc (tert-butyloxycarbonyl) protecting group facilitates straightforward peptide coupling reactions, while the cyclohexyl moiety has been shown to be instrumental in improving oral bioavailability, a crucial factor in the development of viable therapeutic agents.
This application note provides a detailed overview of the synthesis of a potent thrombin inhibitor incorporating a Boc-protected dicyclohexylalanine residue, complete with experimental protocols and quantitative data on its inhibitory activity. Furthermore, it outlines the general principles of peptide synthesis utilizing Boc-cyclohexyl-D-Ala-OH and the methodologies for evaluating the efficacy of the resulting enzyme inhibitors.
Application in Thrombin Inhibitor Synthesis
A notable application of a Boc-cyclohexyl-D-Ala-OH analog is in the synthesis of noncovalent thrombin inhibitors. The cyclohexyl group at the P3 position of the inhibitor has been demonstrated to be crucial for achieving excellent oral bioavailability. The N-terminal Boc derivative of a tripeptide analog has shown remarkable pharmacokinetic profiles in preclinical studies.
Quantitative Data: Thrombin Inhibitor Activity
| Compound | Structure | Thrombin Ki (nM) | Oral Bioavailability (Rat, %) | Oral Bioavailability (Dog, %) |
| 1 (des-Boc analog) | H-D-Cha-Pro-NHCH₂-(4-pyridyl) | 0.6 | <1 | ND |
| 2 (Boc-protected) | Boc-D-Cha-Pro-NHCH₂-(4-pyridyl) | 0.5 | 45 | 65 |
Note: Cha represents cyclohexylalanine. Data sourced from Tucker et al., 1997.
Experimental Protocols
Synthesis of a Boc-D-cyclohexylalanyl-based Thrombin Inhibitor
This protocol describes the synthesis of a tripeptide thrombin inhibitor incorporating a Boc-protected D-cyclohexylalanine analog at the P3 position.
Materials:
-
Boc-D-cyclohexylalanine (Boc-D-Cha-OH)
-
L-Proline methyl ester hydrochloride
-
4-(Aminomethyl)pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Lithium hydroxide (LiOH)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
Step 1: Dipeptide Synthesis (Boc-D-Cha-Pro-OMe)
-
To a solution of Boc-D-Cha-OH (1.0 eq) in DCM, add L-Proline methyl ester hydrochloride (1.0 eq), HOBt (1.1 eq), and DIPEA (2.2 eq).
-
Cool the mixture to 0 °C and add EDC (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield Boc-D-Cha-Pro-OMe.
Step 2: Saponification of the Methyl Ester
-
Dissolve the dipeptide ester from Step 1 in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-D-Cha-Pro-OH.
Step 3: Coupling with 4-(Aminomethyl)pyridine
-
To a solution of the dipeptide acid from Step 2 (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(Aminomethyl)pyridine (1.0 eq) and DIPEA (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate. Purify the final product by HPLC.
Step 4: (Optional) Boc Deprotection
-
To obtain the des-Boc analog, treat the final product from Step 3 with a solution of TFA in DCM (e.g., 50% TFA/DCM).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
-
Purify the resulting amine salt by HPLC.
Thrombin Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a synthesized compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1 M NaCl and 0.1% PEG 8000)
-
Synthesized inhibitor
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the thrombin solution.
-
Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Determine the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics for competitive inhibition).
Visualizations
Caption: Workflow for synthesis and testing of a thrombin inhibitor.
Caption: Inhibition of the coagulation cascade by a thrombin inhibitor.
Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide synthesis and drug discovery. The incorporation of the bulky and hydrophobic cyclohexyl group in place of the methyl group of alanine can significantly influence the conformational properties of peptides. This modification often leads to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles of the resulting peptidomimetics. These characteristics make Boc-cyclohexyl-D-Ala-OH a valuable tool for designing novel therapeutic peptides with enhanced efficacy and duration of action.
This document provides detailed protocols for the solution-phase synthesis of peptides incorporating Boc-cyclohexyl-D-Ala-OH, along with data presentation and visualization of a relevant biological signaling pathway.
Applications
The unique structural features of cyclohexyl-D-alanine (Cha) containing peptides have led to their exploration in various therapeutic areas:
-
Metabolic Diseases: Peptides incorporating Cha have been investigated for their potential in treating metabolic disorders. The hydrophobicity of the cyclohexyl group can enhance the interaction of these peptides with cellular membranes and specific receptors involved in metabolic regulation.
-
Mitochondrial Dysfunction: Certain Cha-containing peptides have been shown to target mitochondria and rescue mitochondrial function, offering potential therapeutic avenues for diseases associated with mitochondrial dysfunction, such as ischemic acute kidney injury.[1] These peptides can selectively interact with components of the inner mitochondrial membrane, like cardiolipin, to restore cellular bioenergetics.
-
Antimicrobial Peptides: The introduction of hydrophobic residues like Cha can enhance the amphipathic nature of peptides, a key characteristic for many antimicrobial peptides that act by disrupting bacterial cell membranes.
-
Oncology: The conformational constraints imposed by the cyclohexyl group can lead to peptides with higher affinity and selectivity for cancer-related targets, such as specific receptors or enzymes.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-D-Cha-Ala-OMe)
This protocol describes the synthesis of a model dipeptide, Boc-D-cyclohexylalanyl-L-alanine methyl ester (Boc-D-Cha-Ala-OMe), using a carbodiimide-mediated coupling reaction in solution.
Materials:
-
Boc-cyclohexyl-D-Ala-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous solution of citric acid
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution at 0 °C and stir for 15 minutes to obtain the free amine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution of Boc-cyclohexyl-D-Ala-OH and HOBt.
-
Stir the mixture at 0 °C for 30 minutes.
-
To this activated acid solution, add the freshly prepared solution of L-Alanine methyl ester from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
The N,N'-dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Boc-D-Cha-Ala-OMe.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group from the synthesized dipeptide to yield the free amine, which can be used for further peptide chain elongation.
Materials:
-
Boc-D-Cha-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide (1.0 eq) in DCM.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM several times to ensure complete removal of residual TFA.
-
The resulting product, H-D-Cha-Ala-OMe·TFA, can be used in the next coupling step after neutralization.
-
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of Boc-D-Cha-Ala-OMe.
Table 1: Reagent Stoichiometry for the Synthesis of Boc-D-Cha-Ala-OMe
| Reagent | Molar Equivalents |
| Boc-cyclohexyl-D-Ala-OH | 1.0 |
| L-Alanine methyl ester HCl | 1.0 |
| DCC | 1.1 |
| HOBt | 1.1 |
| DIPEA | 1.1 |
Table 2: Typical Yield and Characterization Data for Boc-D-Cha-Ala-OMe
| Parameter | Value |
| Yield | 85-95% |
| Physical State | White solid |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for Boc, cyclohexyl, alanyl, and methyl ester protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for carbonyls, alpha-carbons, and side chains. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M+Na]⁺ corresponding to the calculated molecular weight. |
| Purity (HPLC) | >98% |
Visualization
Logical Workflow for Dipeptide Synthesis
The following diagram illustrates the logical workflow for the solution-phase synthesis of the dipeptide Boc-D-Cha-Ala-OMe.
Signaling Pathway: Mitochondrial Rescue by a Cyclohexylalanine-Containing Peptide
Peptides containing cyclohexylalanine have been shown to rescue mitochondrial dysfunction by targeting cardiolipin in the inner mitochondrial membrane. The following diagram illustrates this proposed mechanism of action.
Conclusion
The use of Boc-cyclohexyl-D-Ala-OH in solution-phase peptide synthesis provides a robust method for creating novel peptides with potentially enhanced therapeutic properties. The protocols and information provided herein are intended to serve as a guide for researchers in the synthesis and application of these valuable peptidomimetic building blocks. The ability of such peptides to modulate biological pathways, such as those involved in mitochondrial function, highlights their significant potential in drug discovery and development.
References
Application Notes and Protocols for Monitoring Reactions with Boc-cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving the N-tert-butyloxycarbonyl (Boc) protected amino acid, Boc-cyclohexyl-D-Ala-OH. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy for qualitative and quantitative analysis of reaction progress, including peptide couplings and deprotection steps.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for monitoring the progress of reactions involving Boc-cyclohexyl-D-Ala-OH. It can be employed to quantify the consumption of starting materials, the formation of products, and to assess the chiral purity of the amino acid and its derivatives.
Application Note: Reaction Monitoring by RP-HPLC
Reverse-Phase HPLC (RP-HPLC) is the primary method for tracking the progress of coupling and deprotection reactions. By separating compounds based on their hydrophobicity, RP-HPLC allows for the quantification of reactants and products in a reaction mixture.
Typical Reactions Monitored:
-
Peptide Coupling: The reaction of Boc-cyclohexyl-D-Ala-OH with an amino acid ester or a peptide chain. The reaction progress is monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the desired peptide product.
-
Boc Deprotection: The removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA). The reaction is monitored by the disappearance of the Boc-protected starting material and the appearance of the deprotected amine product.
Data Presentation:
Quantitative data from RP-HPLC analysis can be summarized to track reaction kinetics.
| Time (minutes) | Boc-cyclohexyl-D-Ala-OH (Area %) | Amine Reactant (Area %) | Coupled Product (Area %) |
| 0 | 48.5 | 51.2 | 0.3 |
| 30 | 25.1 | 26.3 | 48.6 |
| 60 | 5.2 | 6.8 | 88.0 |
| 120 | <1 | 1.5 | 97.5 |
| 180 | Not Detected | <1 | >99 |
Table 1: Example of quantitative data for a peptide coupling reaction monitored by RP-HPLC.
Experimental Protocol: RP-HPLC Method for Reaction Monitoring
This protocol outlines a general method for monitoring a peptide coupling reaction.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction quench solution (e.g., a weak acid or base depending on the reaction)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of an appropriate solvent (e.g., 1 mL of 50:50 water/acetonitrile). This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and the product.
-
Calculate the percentage conversion at each time point.
-
Application Note: Chiral Purity Analysis
Chiral HPLC is essential to ensure the enantiomeric purity of Boc-cyclohexyl-D-Ala-OH and to detect any racemization during the reaction. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the separation of N-protected amino acids.[1]
Data Presentation:
| Compound | D-enantiomer (Area %) | L-enantiomer (Area %) | Enantiomeric Excess (% ee) |
| Boc-cyclohexyl-D-Ala-OH (starting material) | 99.8 | 0.2 | 99.6 |
| Coupled Product | 99.5 | 0.5 | 99.0 |
Table 2: Example of chiral purity analysis data.
Experimental Protocol: Chiral HPLC Method
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of ethanol and a buffer (e.g., 0.1% acetic acid in water) or a polar organic mobile phase.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample (starting material or purified product) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Chirobiotic T (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) Ethanol/Water with 0.1% Acetic Acid (this may require optimization)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation.[2]
Application Note: Monitoring Boc Deprotection
¹H NMR is particularly useful for monitoring the deprotection of the Boc group. The disappearance of the characteristic tert-butyl signal of the Boc group and the appearance of new signals corresponding to the free amine can be readily observed and quantified.
Key Spectral Changes:
-
Disappearance of the Boc group signal: A singlet at approximately 1.4 ppm (9H).
-
Shift of the alpha-proton signal: The chemical shift of the proton alpha to the amine will change upon deprotection.
-
Appearance of amine proton signals: Broad signals for the -NH2 or -NH3+ protons may appear.
Data Presentation:
| Time (minutes) | Integral of Boc Signal (relative to internal standard) | % Boc-protected species remaining |
| 0 | 1.00 | 100 |
| 15 | 0.52 | 52 |
| 30 | 0.15 | 15 |
| 60 | <0.05 | <5 |
Table 3: Example of quantitative data from ¹H NMR for a Boc deprotection reaction.
Experimental Protocol: Real-time NMR Monitoring of Boc Deprotection
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O depending on the reaction solvent)
-
Internal standard (e.g., TMS, or a compound with a known concentration and a signal that does not overlap with reactant or product signals)
Procedure:
-
Sample Preparation:
-
Dissolve the Boc-protected starting material in the chosen deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Add the deprotecting agent (e.g., a small amount of TFA-d) to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic signal of the Boc group (around 1.4 ppm) and the signal of the internal standard in each spectrum.
-
Normalize the integral of the Boc group signal to the integral of the internal standard.
-
Plot the normalized integral of the Boc group signal versus time to obtain the reaction kinetics.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the identity of reactants and products and for detecting low-level impurities.
Application Note: Product Confirmation and Impurity Profiling
In reactions with Boc-cyclohexyl-D-Ala-OH, LC-MS can be used to:
-
Confirm the molecular weight of the desired product.
-
Identify byproducts and impurities, even at trace levels.
-
Provide structural information through fragmentation analysis (MS/MS).
Data Presentation:
| Compound | Expected [M+H]⁺ | Observed [M+H]⁺ |
| Boc-cyclohexyl-D-Ala-OH | 272.18 | 272.2 |
| Amine Reactant (example) | 150.12 | 150.1 |
| Coupled Product | 404.28 | 404.3 |
| Dimer Byproduct | 807.55 | 807.6 |
Table 4: Example of LC-MS data for product and byproduct identification.
Experimental Protocol: LC-MS Analysis
The protocol for LC-MS is similar to the RP-HPLC protocol, with the addition of a mass spectrometer detector.
Instrumentation and Materials:
-
LC-MS system (e.g., with an electrospray ionization - ESI - source)
-
C18 reverse-phase column
-
Volatile mobile phases (e.g., using formic acid instead of TFA)
Procedure:
-
Sample Preparation: As per the RP-HPLC protocol, but ensure the final solvent is compatible with the MS ion source.
-
LC-MS Analysis:
-
Use an HPLC method similar to the one described for reaction monitoring. It is often necessary to replace non-volatile buffers like TFA with volatile alternatives like formic acid.
-
Set the mass spectrometer to scan a relevant mass range in positive ion mode.
-
Analyze the mass spectra of the eluting peaks to identify the components of the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy can be a powerful process analytical technology (PAT) tool for monitoring reactions in real-time, providing information about the changes in functional groups.
Application Note: Monitoring Functional Group Transformations
FTIR is particularly useful for observing the following transformations:
-
Boc Deprotection: Disappearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and the appearance of N-H bending vibrations of the resulting amine.
-
Peptide Coupling: Disappearance of the carboxylic acid O-H stretch and the appearance of the amide I and amide II bands of the newly formed peptide bond.
Data Presentation:
| Time (minutes) | Absorbance at ~1700 cm⁻¹ (Boc C=O) | Absorbance at ~1650 cm⁻¹ (Amide I) |
| 0 | 0.85 | 0.05 |
| 30 | 0.42 | 0.48 |
| 60 | 0.10 | 0.80 |
| 120 | <0.02 | 0.88 |
Table 5: Example of quantitative data from in-situ FTIR for a peptide coupling reaction.
Experimental Protocol: In-situ FTIR Monitoring
Instrumentation and Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel compatible with the ATR probe.
Procedure:
-
Setup:
-
Insert the ATR probe into the reaction vessel.
-
Acquire a background spectrum of the solvent and starting materials before initiating the reaction.
-
-
Reaction Monitoring:
-
Start the reaction (e.g., by adding a reagent).
-
Collect FTIR spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
Monitor the changes in the absorbance of key vibrational bands corresponding to the starting materials and products.
-
Plot the absorbance of these bands versus time to track the reaction progress.
-
Visualizations
Caption: General workflow for analytical monitoring of reactions.
Caption: Logical steps in a peptide synthesis cycle.
References
Application Notes and Protocols for Enhancing Peptide Stability with Boc-cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases.[1] The incorporation of unnatural amino acids is a key strategy to overcome this limitation.[2][3] Boc-cyclohexyl-D-Ala-OH, a derivative of the unnatural amino acid cyclohexylalanine (Cha), is a valuable building block in peptide synthesis for enhancing metabolic stability.[4] The bulky and hydrophobic cyclohexyl side chain can sterically hinder protease access to the peptide backbone, while the D-configuration of the amino acid further reduces susceptibility to enzymatic cleavage.[2][5] This document provides detailed application notes and experimental protocols for the use of Boc-cyclohexyl-D-Ala-OH in synthesizing more stable and effective peptide-based therapeutics.
Mechanism of Stability Enhancement
The primary mechanism by which cyclohexylalanine enhances peptide stability is through steric hindrance. The bulky cyclohexyl group on the alpha-carbon of the amino acid residue restricts the access of proteolytic enzymes to the adjacent peptide bonds.[6] This is particularly effective against exopeptidases, which cleave peptides from the N- or C-terminus, and can also provide resistance to endopeptidases that cleave within the peptide sequence.[7]
Furthermore, the use of the D-isomeric form of cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH) provides additional protection against degradation. Most naturally occurring proteases are stereospecific for L-amino acids, and therefore have significantly reduced or no activity towards peptide bonds involving D-amino acids.[2] The combination of the bulky side chain and the D-configuration makes peptides incorporating Boc-cyclohexyl-D-Ala-OH highly resistant to enzymatic degradation.
Applications in Drug Development
The enhanced stability imparted by cyclohexylalanine makes it a valuable tool in the development of peptide-based drugs with improved pharmacokinetic profiles.[7] By increasing the in vivo half-life of peptides, the frequency of administration can be reduced, leading to improved patient compliance and therapeutic outcomes.
Key Application Areas:
-
Metabolic Diseases: Apelin analogues incorporating L-cyclohexylalanine have demonstrated significantly increased plasma half-life, showing potential for the treatment of cardiovascular diseases.[4]
-
Pain Management: The incorporation of cyclohexylalanine into opioid peptide analogues has been shown to increase their potency and selectivity as antagonists for the delta-opioid receptor, which is a target for the development of novel analgesics.
-
Oncology: Peptides targeting cancer-related pathways can benefit from enhanced stability to improve their tumor penetration and residence time.
-
Antimicrobials: The stability of antimicrobial peptides can be increased by incorporating unnatural amino acids, leading to more potent and durable antimicrobial agents.
Data Presentation
The following table summarizes the quantitative data on the enhancement of peptide stability through the incorporation of cyclohexylalanine.
| Peptide Name | Modification | Assay | Half-life (t½) | Fold Increase in Half-life | Reference |
| Apelin-17 | Native | Rat Plasma Stability | ~ 2.5 min | - | [4] |
| hArgCha17A2 | L-Cha at position 9 | Rat Plasma Stability | ~ 14 hours (840 min) | ~336 | [4] |
| pyr-Apelin-13 | Native | Rat Plasma Stability | ~ 5 min | - | [4] |
| Cha13A2 | L-Cha at position 9 | Rat Plasma Stability | ~ 3.3 hours (200 min) | ~40 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-cyclohexyl-D-Ala-OH
This protocol describes the manual Boc-SPPS of a generic peptide with the incorporation of Boc-cyclohexyl-D-Ala-OH.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-cyclohexyl-D-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if using Fmoc-protected resin):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid (e.g., Boc-cyclohexyl-D-Ala-OH) and 3 equivalents of HOBt in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA. Allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid mixture to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For the sterically hindered Boc-cyclohexyl-D-Ala-OH, a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Boc-Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin with DCM (5 times).
-
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes). Wash with DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Boc-deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a method to assess the stability of a cyclohexylalanine-containing peptide in human plasma.
Materials:
-
Synthesized peptide
-
Human plasma (from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Thaw the human plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture.
-
The 0-minute time point should be taken immediately after mixing.
-
-
Quenching the Reaction:
-
Immediately add the 20 µL aliquot to a tube containing 80 µL of a quenching solution (e.g., acetonitrile with 1% TFA) to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex the mixture thoroughly.
-
-
Protein Precipitation:
-
Incubate the quenched samples on ice for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant and analyze it by HPLC-MS.
-
Monitor the disappearance of the parent peptide peak and the appearance of any degradation products over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Visualizations
Caption: Experimental workflow from peptide synthesis to stability assessment.
Caption: Simplified Apelin/APJ receptor signaling pathway.
Caption: Delta-opioid receptor antagonist signaling pathway.
Conclusion
Boc-cyclohexyl-D-Ala-OH is a powerful tool for medicinal chemists and peptide scientists seeking to improve the stability and pharmacokinetic properties of peptide-based drug candidates. Its incorporation into peptide sequences offers a straightforward and effective strategy to confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life and enhancing the therapeutic potential of these molecules. The protocols and data presented herein provide a foundation for the successful application of this valuable unnatural amino acid in peptide drug discovery and development.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
Troubleshooting & Optimization
Technical Support Center: Boc-cyclohexyl-D-Ala-OH Coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the coupling efficiency of Boc-cyclohexyl-D-Ala-OH, a sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is Boc-cyclohexyl-D-Ala-OH, and why can its coupling be challenging?
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is an amino acid derivative used in peptide synthesis.[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a bulky cyclohexyl side chain.[1][2] This cyclohexyl group creates significant steric hindrance, which can physically obstruct the approach of the reacting amino group, slowing down or preventing the formation of the peptide bond and leading to lower coupling efficiency.
Q2: Which coupling reagents are most effective for a sterically hindered amino acid like Boc-cyclohexyl-D-Ala-OH?
Standard coupling reagents may be insufficient for sterically hindered amino acids. More potent activating reagents are generally recommended. Uronium/Aminium salts like HATU , HBTU , and COMU or Phosphonium salts like PyBOP and PyAOP are preferred because they rapidly form highly reactive activated esters, which can overcome the steric barrier more effectively.[3] Carbodiimides like DCC or EDC can also be used, but almost always require an additive like HOBt or Oxyma to improve rates and reduce side reactions like racemization.[3]
Q3: What are the optimal solvents and reaction temperatures for this coupling reaction?
Polar aprotic solvents that can effectively solvate the growing peptide chain are ideal. N,N-Dimethylformamide (DMF) is most common, but N-Methyl-2-pyrrolidone (NMP) is often a superior choice for difficult or aggregation-prone sequences due to its stronger solvating properties.[4] While many couplings are performed at room temperature, for difficult couplings, increasing the temperature to 30-50°C can enhance the reaction rate. However, this should be done cautiously as higher temperatures can also increase the risk of racemization.[3]
Q4: How can I monitor the progress and confirm the completion of the coupling reaction?
For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method. A positive Kaiser test (blue beads) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative test (yellow/colorless beads) suggests completion. For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the appearance of the product.
Troubleshooting Guide: Common Coupling Issues
This guide addresses specific problems encountered when coupling Boc-cyclohexyl-D-Ala-OH.
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Steric Hindrance: The bulky cyclohexyl group is impeding the reaction. | 1. Use a more potent coupling reagent: Switch to HATU, HBTU, or COMU.[3]2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.3. Perform a Double Couple: After the first coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of amino acid and coupling reagents.[4]4. Increase Temperature: Cautiously raise the reaction temperature to 40-50°C. |
| Poor Reagent Quality: Coupling reagents, bases, or the amino acid itself may have degraded due to moisture or age. | 1. Use fresh, high-purity reagents from a reliable supplier.2. Use anhydrous solvents, especially for the coupling step.3. Ensure bases like DIPEA are pure and stored properly. | |
| Peptide Aggregation (SPPS): The growing peptide chain is folding on the resin, blocking reaction sites. | 1. Switch the primary solvent from DMF to NMP.[4]2. Incorporate a small percentage of a "chaotropic" salt like LiCl (0.5 M) in the DMF to disrupt secondary structures. | |
| Racemization Detected in Product | Over-activation of Amino Acid: The activated amino acid intermediate is stable enough to epimerize before coupling. | 1. Add an auxiliary nucleophile: Always use additives like HOBt or Oxyma, especially with carbodiimides.[3]2. Use a weaker base: If using a strong base like DIPEA, consider switching to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, which can reduce racemization risk.[3] |
| High Reaction Temperature: Elevated temperatures increase the rate of racemization. | 1. Perform the activation and coupling steps at a lower temperature (e.g., 0°C), especially during the initial activation period.[3] | |
| Side Product Formation (e.g., N-acylurea) | Use of Carbodiimides (DCC/EDC) without Additives: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. | 1. This side reaction is significantly suppressed by adding HOBt or Oxyma, which rapidly traps the O-acylisourea to form a more stable active ester.[3] |
Comparative Summary of Recommended Coupling Reagents
| Reagent | Class | Strength | Considerations |
| HATU | Uronium/Aminium | Very fast, highly efficient for hindered couplings. | More expensive. Requires a non-nucleophilic base (e.g., DIPEA, Collidine). |
| HBTU | Uronium/Aminium | Robust and effective for most couplings, including many hindered ones. | Slightly less reactive than HATU. Forms HOBt as a byproduct. |
| PyBOP | Phosphonium | Excellent for hindered couplings, less prone to cause racemization than some uronium salts. | Can be less efficient than HATU for the most extreme cases. |
| DIC/Oxyma | Carbodiimide + Additive | Cost-effective, low racemization risk with Oxyma. | Slower than uronium/phosphonium reagents. DIC can be difficult to remove in solution-phase. |
Visualized Workflows and Protocols
General Mechanism of Peptide Coupling
The coupling process involves two main stages: activation of the carboxylic acid of the incoming amino acid, followed by a nucleophilic attack from the free amine of the peptide chain to form the amide bond.
Caption: Simplified mechanism of peptide bond formation.
Standard SPPS Coupling Workflow
This diagram illustrates the key steps for coupling an amino acid in Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for a single coupling cycle in SPPS.
Troubleshooting Logic for Low Coupling Yield
Use this decision tree to diagnose and resolve low coupling efficiency.
Caption: Decision tree for troubleshooting low yield.
Experimental Protocol: SPPS Coupling with HATU
This protocol describes a standard procedure for coupling Boc-cyclohexyl-D-Ala-OH to a resin-bound peptide with a free N-terminal amine using HATU.
Materials:
-
Peptide-resin with a free amine (1.0 equivalent)
-
Boc-cyclohexyl-D-Ala-OH (3.0 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Anhydrous NMP or DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP or DMF for at least 30 minutes in the synthesis vessel.
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve Boc-cyclohexyl-D-Ala-OH (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous NMP.
-
Add DIPEA (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Drain the swelling solvent from the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling at room temperature.
-
Allow the reaction to proceed for 2 to 4 hours. For this hindered amino acid, a longer time is recommended.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly with NMP (3 times).
-
Wash the resin with DCM (3 times) to prepare for the Kaiser test or the next synthesis step.
-
-
Confirmation:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (beads remain yellow), the coupling is complete.
-
If the test is positive (beads turn blue), the coupling is incomplete. Drain the wash solvent and perform a second coupling (return to step 2).
-
References
Preventing side reactions with Boc-cyclohexyl-D-Ala-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-cyclohexyl-D-Ala-OH in peptide synthesis. The guidance focuses on preventing common side reactions and overcoming challenges associated with the use of this sterically hindered and hydrophobic amino acid.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Incomplete coupling is the most common issue when incorporating the bulky cyclohexylalanine residue. This leads to deletion sequences in the final peptide.
Possible Causes:
-
Steric Hindrance: The cyclohexyl group can physically block the approach of the activated amino acid to the N-terminus of the peptide chain.
-
Suboptimal Coupling Reagents: Not all coupling reagents are effective for sterically hindered amino acids.
-
Inadequate Reaction Time: Difficult couplings may require longer reaction times to proceed to completion.
Solutions:
-
Choice of Coupling Reagent: Utilize highly efficient coupling reagents known to perform well with sterically hindered amino acids. Urionium/aminium-based reagents like HATU and HBTU are highly recommended.[1][2]
-
Double Coupling: If a single coupling reaction is incomplete, a second coupling step with fresh reagents can be performed to drive the reaction to completion. This is a common strategy for difficult residues like arginine and other bulky amino acids.[3][4]
-
Extended Coupling Time: Increase the reaction time for the coupling step. Monitoring the reaction with a qualitative test like the ninhydrin test is crucial to determine the necessary reaction time.[4]
-
Higher Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[4]
Issue 2: Peptide Aggregation
The hydrophobic nature of the cyclohexylalanine side chain can promote inter-chain hydrogen bonding, leading to peptide aggregation on the solid support. Aggregation can prevent reagents from accessing the reactive sites, leading to incomplete deprotection and coupling steps.
Possible Causes:
-
Hydrophobic Sequences: Peptides containing multiple hydrophobic residues are prone to aggregation.
-
Secondary Structure Formation: The growing peptide chain can adopt secondary structures that favor aggregation.
Solutions:
-
Use of Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection steps can disrupt hydrogen bonding and reduce aggregation.
-
Special Solvents: N-Methyl-2-pyrrolidone (NMP) is often more effective than Dimethylformamide (DMF) in solvating aggregated peptides. A mixture of DMF and Dichloromethane (DCM) can also be beneficial.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help to disrupt secondary structures and improve reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Boc-cyclohexyl-D-Ala-OH?
A1: The primary challenge with Boc-cyclohexyl-D-Ala-OH is not a specific chemical side reaction of the cyclohexyl group, but rather the physical consequences of its bulk and hydrophobicity. These are:
-
Incomplete Coupling: Due to steric hindrance, leading to deletion sequences.
-
Peptide Aggregation: The hydrophobic side chain can contribute to the aggregation of the growing peptide on the solid support, which can halt the synthesis.
A general side reaction in Boc-SPPS is the formation of tert-butyl cations during the TFA-mediated deprotection of the Boc group. These cations can alkylate sensitive residues like Trp or Met.[5][6] If these residues are present in your sequence, the use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is essential.
Q2: Which coupling reagent is best for Boc-cyclohexyl-D-Ala-OH?
A2: For sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH, uronium/aminium-based coupling reagents are generally the most effective. HATU is often preferred over HBTU as it is known to react faster and cause less epimerization.[1][2]
Q3: How can I monitor the coupling efficiency of Boc-cyclohexyl-D-Ala-OH?
A3: The ninhydrin (Kaiser) test is a reliable qualitative method to monitor the completion of the coupling reaction.[7] A positive ninhydrin test (blue beads) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative test (yellow/clear beads) indicates that the coupling is complete.
Q4: Is a single coupling usually sufficient for Boc-cyclohexyl-D-Ala-OH?
A4: Due to its steric bulk, a single coupling may not be sufficient to achieve a quantitative reaction. It is highly recommended to monitor the coupling reaction with the ninhydrin test. If the test is positive after the initial coupling, a second coupling (double coupling) should be performed.[3]
Q5: Can the hydrophobicity of cyclohexylalanine cause problems during peptide purification?
A5: Yes, peptides containing multiple hydrophobic residues like cyclohexylalanine can be difficult to purify by RP-HPLC. They may exhibit poor solubility in aqueous buffers and have a tendency to aggregate. Using organic solvent gradients with acetonitrile or isopropanol and the addition of additives like 0.1% TFA can help to improve solubility and resolution.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Issues |
| HATU | Aminium Salt | Very High | Fast reaction rates, low racemization.[1][2] | Higher cost. Can react with unprotected N-terminus if used in excess.[1] |
| HBTU | Aminium Salt | High | Effective for most couplings, widely used. | Slower than HATU, can cause guanidinylation of the N-terminus if used in excess.[1] |
| PyBOP | Phosphonium Salt | High | Good for hindered couplings and cyclization. | |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Slower than aminium/phosphonium reagents, potential for side reactions if HOBt is omitted. |
Experimental Protocols
Protocol 1: Standard HATU Coupling for Boc-cyclohexyl-D-Ala-OH
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 15 minutes. Wash the resin with DCM (3x), IPA (3x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).
-
Activation Mixture: In a separate vessel, dissolve Boc-cyclohexyl-D-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform the ninhydrin test.
-
Washing: If the ninhydrin test is negative, wash the resin with DMF (3x) and DCM (3x). If the test is positive, proceed to the double coupling protocol.
Protocol 2: Double Coupling for Incomplete Reactions
-
Initial Coupling: Follow steps 1-6 of the Standard HATU Coupling Protocol.
-
Confirmation of Incomplete Coupling: A positive ninhydrin test confirms the need for a second coupling.
-
Washing: Wash the resin with DMF (3x) to remove byproducts from the first coupling.
-
Second Coupling: Prepare a fresh activation mixture as described in step 4 of the standard protocol and add it to the resin.
-
Reaction: Shake at room temperature for another 1-2 hours.
-
Final Monitoring: Perform a final ninhydrin test to confirm the completion of the reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Visualizations
Caption: Troubleshooting workflow for Boc-cyclohexyl-D-Ala-OH incorporation.
Caption: Simplified mechanism of HATU-mediated coupling.
Caption: Logic for selecting a coupling reagent based on steric hindrance.
References
Technical Support Center: Optimization of Boc-Cyclohexyl-D-Ala-OH Deprotection
Welcome to the technical support center for the optimization of Boc-cyclohexyl-D-Ala-OH deprotection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from cyclohexyl-D-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting Boc-cyclohexyl-D-Ala-OH?
A1: The most prevalent methods for Boc deprotection involve acidolysis. The two most common reagent systems are Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent, most commonly 1,4-dioxane.[1][] Alternative methods, such as thermal deprotection and the use of Lewis acids, are also employed, particularly when the substrate is sensitive to strong acids.[3][4][5]
Q2: Why is my deprotection of Boc-cyclohexyl-D-Ala-OH incomplete?
A2: Incomplete deprotection can arise from several factors. The bulky cyclohexyl side chain can sterically hinder the approach of the acid to the Boc group, potentially requiring longer reaction times or stronger acidic conditions compared to less hindered amino acids.[6] Insufficient acid concentration or inadequate reaction time are common culprits. For solid-phase synthesis, poor swelling of the resin can also limit reagent access, leading to incomplete deprotection.[6]
Q3: I've successfully deprotected the Boc group, but my product is an oil instead of a solid. What should I do?
A3: It is common for the resulting amine salts, particularly TFA salts, to be oils or sticky residues.[7] To obtain a solid, you can try several techniques. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[8] Precipitation of the product by adding a non-polar solvent such as diethyl ether to a solution of the crude product can also induce crystallization.[7] Alternatively, converting the TFA salt to an HCl salt by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in dioxane or diethyl ether can yield a crystalline solid.
Q4: How can I effectively remove residual TFA from my product?
A4: Residual TFA can be challenging to remove due to its relatively high boiling point and its ability to form a salt with the deprotected amine. A common and effective method is co-evaporation with a solvent like toluene or methanol multiple times.[8][9] Another approach is to perform a basic work-up by dissolving the crude product in an organic solvent and washing with a mild aqueous base like saturated sodium bicarbonate solution to neutralize the TFA salt and extract the free amine.[9] For non-aqueous conditions, using a basic resin like Amberlyst A-21 can also effectively scavenge excess TFA.[9]
Q5: Are there any specific side reactions to be aware of when deprotecting Boc-cyclohexyl-D-Ala-OH?
A5: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[10] While cyclohexyl-D-alanine itself does not have a nucleophilic side chain, if other sensitive amino acids like tryptophan, methionine, or cysteine are present in a peptide sequence, their side chains can be alkylated. This can be mitigated by the addition of scavengers to the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time. 2. Inadequate acid concentration. 3. Steric hindrance from the cyclohexyl group. 4. (Solid-Phase) Poor resin swelling. | 1. Increase the reaction time and monitor by TLC or LC-MS. 2. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA. 3. Consider switching to a stronger acid system like 4M HCl in dioxane. 4. Ensure the resin is adequately swelled in the reaction solvent prior to adding the deprotection reagent. |
| Formation of Oily Product | 1. The TFA salt of the amine is not crystalline. 2. Presence of residual solvent or TFA. | 1. Attempt to precipitate the product by adding cold diethyl ether. 2. Convert the TFA salt to the HCl salt, which is often more crystalline. 3. Perform co-evaporation with toluene to remove residual TFA. 4. Purify via flash chromatography if other methods fail. |
| Presence of Side Products | 1. Alkylation of other nucleophilic residues in a peptide by the tert-butyl cation. | 1. Add scavengers such as triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT) to the deprotection cocktail. A common mixture is TFA/TIS/H2O (95:2.5:2.5). |
| Cleavage of Other Acid-Labile Groups | 1. The deprotection conditions are too harsh for other protecting groups in the molecule. | 1. Use milder deprotection conditions, such as a lower concentration of TFA (e.g., 10-20% in DCM) for a longer duration. 2. Consider using 4M HCl in dioxane, which can be more selective for Boc deprotection in the presence of tert-butyl esters.[11][12] 3. Explore alternative methods like thermal deprotection or the use of specific Lewis acids that may offer better selectivity.[4][5] |
Data Presentation
Comparison of Common Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Reaction Time | Temperature | Reported Yield/Purity | Notes |
| TFA in DCM | 20-50% (v/v) | 30 min - 2 h | Room Temp. | High yields, purity can be affected by side reactions. | A study showed 55% TFA/DCM gave 9% higher purity on average than 100% TFA for peptide synthesis. |
| Neat TFA | 100% | 5 - 30 min | Room Temp. | Generally high conversion, but may lead to more side products. | Can cause poor resin swelling in solid-phase synthesis, leading to incomplete deprotection. |
| 4M HCl in Dioxane | 4 M | 15 min - 1 h | Room Temp. | High yields, often produces a crystalline HCl salt.[7][13] | Can be more selective than TFA for Boc vs. tert-butyl esters.[11][12] Dioxane can be difficult to remove. |
Overview of Alternative Deprotection Methods
| Method | Conditions | Typical Yield | Advantages | Disadvantages |
| Thermal Deprotection | Reflux in a suitable solvent (e.g., toluene, methanol) at 120-240°C.[4] | 73-99%[4] | Avoids the use of strong acids. | Requires high temperatures which may not be suitable for all substrates. |
| Lewis Acid Catalysis (e.g., ZnBr₂, SnCl₄) | Stoichiometric or catalytic amounts of Lewis acid in an organic solvent.[5] | Variable, can be high. | Can be milder and more selective than protic acids.[5] | Often requires stoichiometric amounts of the Lewis acid and may necessitate aqueous work-up.[5] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
-
Preparation : Dissolve Boc-cyclohexyl-D-Ala-OH (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reaction : To the stirred solution, add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Monitoring : Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Upon completion, concentrate the reaction mixture in vacuo.
-
To remove residual TFA, add toluene to the residue and concentrate in vacuo again. Repeat this step 2-3 times.
-
The resulting crude amine TFA salt can be used directly in the next step or purified further. For solidification, try precipitating from a solution in a minimal amount of DCM by adding cold diethyl ether.
-
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Preparation : Dissolve Boc-cyclohexyl-D-Ala-OH (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Reaction : Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate.
-
Monitoring : Stir the reaction at room temperature for 30-60 minutes. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Work-up :
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
The resulting solid hydrochloride salt can often be isolated by filtration if it precipitates, or by trituration with diethyl ether followed by filtration.
-
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for common deprotection issues.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Cyclohexyl-D-Ala
Welcome to the technical support center for scientists and researchers working with peptides incorporating the non-polar amino acid analog, Cyclohexyl-D-Ala (Cha). This guide provides practical advice, troubleshooting tips, and detailed protocols to help you navigate the challenges associated with the purification of these hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Cyclohexyl-D-Ala difficult to purify?
Peptides incorporating Cyclohexyl-D-Ala (Cha) often present purification challenges due to the bulky and highly hydrophobic nature of the cyclohexyl side chain. This increased hydrophobicity can lead to several issues:
-
Poor Solubility: The peptide may be difficult to dissolve in aqueous buffers commonly used in reversed-phase chromatography.[1][2][3][4]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to low recovery, poor peak shape, and even column clogging.[1]
-
Strong Retention in RP-HPLC: The high hydrophobicity causes strong binding to the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), requiring high concentrations of organic solvent for elution.[2][5]
Q2: What is the recommended initial purification strategy for a peptide containing Cyclohexyl-D-Ala?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing Cyclohexyl-D-Ala.[6][7][8][9] A C18 column is a good starting point, and a gradient elution from a low to a high concentration of an organic solvent, typically acetonitrile, is used to separate the target peptide from impurities.[8][9]
Q3: How can I improve the solubility of my Cyclohexyl-D-Ala containing peptide before purification?
Improving solubility is a critical first step. Here are some effective strategies:
-
Initial Dissolution in Organic Solvent: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4]
-
Stepwise Dilution: After initial dissolution in an organic solvent, slowly add the aqueous mobile phase or buffer to the peptide solution with gentle vortexing. This can prevent the peptide from precipitating out of solution.
-
Use of Chaotropic Agents: In some cases, chaotropic agents like guanidine hydrochloride or urea can be used to disrupt aggregation and improve solubility, but be mindful of their compatibility with your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of peptides containing Cyclohexyl-D-Ala.
Problem: Poor Peak Shape (Tailing or Broadening)
Q: My peptide peak is tailing or very broad in the chromatogram. What could be the cause and how can I fix it?
A: Peak tailing or broadening in the purification of hydrophobic peptides is a common issue that can arise from several factors:
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase.
-
Column Overload: Injecting too much peptide can saturate the stationary phase, leading to poor peak shape.
-
Solution: Reduce the amount of peptide injected onto the column.
-
-
Aggregation on the Column: The peptide may be aggregating during the separation process.
Problem: Peptide is not Eluting from the Column
Q: I am running a standard acetonitrile/water gradient, but my peptide is not eluting from the C18 column. What should I do?
A: The high hydrophobicity of the Cyclohexyl-D-Ala residue can cause very strong retention on the C18 stationary phase.
-
Solution 1: Increase the Organic Solvent Strength: Your gradient may not be reaching a high enough concentration of organic solvent. Try extending the gradient to a higher final concentration of acetonitrile (e.g., 95-100%). If acetonitrile is not sufficient, you can try a stronger organic solvent like n-propanol or isopropanol, or a mixture of acetonitrile and one of these alcohols.[2]
-
Solution 2: Use a Less Retentive Stationary Phase: If increasing the solvent strength is not effective or desirable, consider switching to a column with a less hydrophobic stationary phase, such as C8 or C4.
Problem: Low Recovery of the Purified Peptide
Q: After purification, the yield of my peptide is very low. What are the potential reasons and solutions?
A: Low recovery is often linked to solubility and aggregation issues.
-
Precipitation During Sample Preparation: The peptide may be precipitating when you dilute the initial stock solution with the aqueous mobile phase.
-
Solution: Re-evaluate your solubilization protocol. Ensure the initial dissolution in organic solvent is complete before adding the aqueous phase slowly.
-
-
Irreversible Adsorption or Aggregation on the Column: The peptide may be irreversibly binding to the column or aggregating and precipitating within the column.
-
Solution: In addition to the suggestions for improving peak shape (increasing temperature, using stronger solvents), you can try adding a small percentage of formic acid to the mobile phase, which can sometimes improve recovery for hydrophobic peptides compared to TFA.[13] However, be aware that this may alter the selectivity of your separation.[10][12]
-
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Cyclohexyl-D-Ala Containing Peptide
This protocol provides a starting point for developing a purification method for your specific peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of DMSO (e.g., 10-20 mg in 200 µL).
-
Slowly add Mobile Phase A (see below) to the desired final concentration, vortexing gently. If precipitation occurs, try a lower final concentration or a higher initial ratio of organic solvent.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger diameter for preparative scale).
-
Gradient: A shallow gradient is often beneficial for separating closely eluting impurities. A typical starting gradient could be 5% to 65% Mobile Phase B over 60 minutes. This will need to be optimized for your specific peptide.
-
Flow Rate: 1 mL/min for a 4.6 mm ID analytical column. Scale the flow rate accordingly for preparative columns.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 40 °C.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical RP-HPLC or mass spectrometry to determine purity.
-
Pool the fractions containing the pure peptide.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified peptide as a powder.
-
Data Presentation
The following table summarizes typical starting parameters and expected observations for the RP-HPLC purification of peptides containing Cyclohexyl-D-Ala, based on general principles for hydrophobic peptides.
| Parameter | Recommended Starting Condition | Expected Impact of Cyclohexyl-D-Ala | Troubleshooting Considerations |
| Stationary Phase | C18 | Increased retention | Switch to C8 or C4 for very hydrophobic peptides |
| Mobile Phase Organic | Acetonitrile | May require high % to elute | Use n-propanol or isopropanol for stronger elution |
| Ion-Pairing Agent | 0.1% TFA | Essential for good peak shape | Try formic acid for improved MS compatibility and potentially better recovery |
| Gradient Slope | 1% / minute | May require a shallower gradient for better resolution | Optimize the gradient around the elution point of the peptide |
| Column Temperature | 40 °C | Increased temperature can improve solubility and peak shape | Monitor peptide stability at elevated temperatures |
| Peptide Solubility | Initial dissolution in DMSO/DMF | Often poor in aqueous solutions | Optimize the solubilization protocol before injection |
Visualizations
General Workflow for Purification of Cyclohexyl-D-Ala Peptides
Caption: A typical workflow for the purification of a hydrophobic peptide containing Cyclohexyl-D-Ala.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision-making diagram for troubleshooting poor peak shape during RP-HPLC.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestgrp.com [nestgrp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with Boc-cyclohexyl-D-Ala-OH
Welcome to the technical support center for Boc-cyclohexyl-D-Ala-OH (also known as Boc-D-Cha-OH). This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-cyclohexyl-D-Ala-OH?
A1: Boc-cyclohexyl-D-Ala-OH is a hydrophobic molecule due to the presence of the bulky and nonpolar cyclohexyl side chain. Its solubility is generally low in aqueous solutions and nonpolar organic solvents. It exhibits better solubility in polar aprotic solvents commonly used in peptide synthesis.
Q2: Why am I experiencing difficulty dissolving Boc-cyclohexyl-D-Ala-OH?
A2: Solubility issues with Boc-cyclohexyl-D-Ala-OH typically arise from its hydrophobic nature. The large cyclohexyl group promotes intermolecular interactions and can lead to aggregation, making it resistant to dissolution in many common laboratory solvents. The purity of the solvent, particularly the absence of water in anhydrous reactions, can also significantly impact solubility.
Q3: In which solvents is Boc-cyclohexyl-D-Ala-OH most likely to dissolve?
A3: Boc-cyclohexyl-D-Ala-OH is most soluble in polar aprotic solvents. The following table provides a qualitative guide to its solubility in common laboratory solvents.
| Solvent | Chemical Class | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High |
| Dichloromethane (DCM) | Chlorinated | Moderate |
| Tetrahydrofuran (THF) | Ether | Moderate |
| Methanol (MeOH) | Polar Protic | Low to Moderate |
| Ethanol (EtOH) | Polar Protic | Low |
| Isopropanol (IPA) | Polar Protic | Low |
| Acetonitrile (MeCN) | Polar Aprotic | Low |
| Water | Aqueous | Insoluble |
| Hexanes | Nonpolar | Insoluble |
Q4: Can the Boc protecting group itself contribute to solubility problems?
A4: While the tert-butyloxycarbonyl (Boc) protecting group is generally considered to improve the solubility of some amino acids, the dominant factor for this particular compound is the highly hydrophobic cyclohexyl side chain. In the context of a growing peptide chain during solid-phase peptide synthesis (SPPS), the hydrophobicity of multiple such residues can lead to aggregation and poor solvation.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides detailed troubleshooting steps for common problems encountered when working with Boc-cyclohexyl-D-Ala-OH.
Problem 1: The compound does not dissolve in the chosen solvent for a reaction.
-
Initial Steps:
-
Verify Solvent Purity: Ensure the solvent is of high purity and anhydrous if the reaction requires it. Trace amounts of water can significantly decrease the solubility of hydrophobic compounds.
-
Increase Solvent Volume: Gradually add more solvent to see if the compound dissolves at a lower concentration.
-
Gentle Heating: Warm the mixture gently (e.g., to 30-40 °C) while stirring. Avoid excessive heat, which could lead to degradation.
-
Sonication: Place the vial in an ultrasonic bath for short intervals to break up any aggregates.
-
-
Advanced Strategies:
-
Co-solvent System: If using a solvent with moderate solubility (e.g., DCM), add a small percentage of a stronger solvent like DMF or NMP (e.g., 5-10% v/v) to enhance solvation.
-
Solvent Exchange: Dissolve the compound in a minimal amount of a high-solubility solvent (e.g., DMF) and then slowly add it to the reaction mixture containing the primary solvent.
-
Salt Formation: For applications where the carboxylate can be deprotonated, converting the carboxylic acid to a salt (e.g., by adding a non-nucleophilic base like diisopropylethylamine - DIEA) can temporarily increase solubility in some polar solvents. This is often done in situ during peptide coupling reactions.
-
Problem 2: The compound precipitates out of solution during a reaction or upon cooling.
-
Immediate Actions:
-
Re-dissolution: Gently warm the reaction mixture to see if the precipitate redissolves.
-
Agitation: Increase the stirring speed to keep the compound suspended.
-
-
Preventative Measures:
-
Maintain Temperature: If the reaction is conducted at an elevated temperature to maintain solubility, ensure consistent heating throughout the process.
-
Optimize Concentration: Work at the lowest feasible concentration to reduce the likelihood of precipitation.
-
Solvent Choice: If precipitation is a recurring issue, consider switching to a solvent with higher solubilizing power for this compound, such as DMF or NMP, if compatible with your reaction chemistry.
-
Problem 3: Poor coupling efficiency in Solid-Phase Peptide Synthesis (SPPS) due to insolubility.
-
On-Resin Troubleshooting:
-
"Difficult Sequence" Protocols: The presence of multiple hydrophobic residues like cyclohexylalanine can lead to peptide chain aggregation on the resin, hindering reagent access. Employ protocols designed for "difficult sequences."
-
Chaotropic Agents: Incorporate a small amount of a chaotropic agent, such as guanidinium chloride, into the coupling cocktail to disrupt secondary structures.
-
Elevated Temperature: Perform the coupling step at a moderately elevated temperature (e.g., 40-50 °C) to improve solvation and reaction kinetics.
-
Specialized Solvents: Use solvent systems known to disrupt aggregation, such as a mixture of DMF and DMSO, or NMP.
-
-
Amino Acid Activation:
-
Pre-activation: Ensure the Boc-cyclohexyl-D-Ala-OH is fully dissolved in the coupling solvent before adding the activating agents (e.g., HBTU, HATU).
-
In Situ Neutralization: In Boc-SPPS, neutralization of the N-terminal amine and the coupling step can be combined. This "in situ neutralization" can sometimes improve coupling efficiency for difficult residues.
-
Experimental Protocols
Protocol 1: General Solubilization of Boc-cyclohexyl-D-Ala-OH
-
Weigh the required amount of Boc-cyclohexyl-D-Ala-OH into a clean, dry vial.
-
Add the primary solvent of choice (e.g., DMF) in small increments while stirring.
-
If the compound does not fully dissolve at the desired concentration, gently warm the vial to approximately 35 °C in a water bath.
-
If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Boc-SPPS Coupling of Boc-cyclohexyl-D-Ala-OH
This protocol assumes a standard manual Boc-SPPS workflow.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes, followed by washes with DMF.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washes: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and salts.
-
Neutralization: Neutralize the N-terminal amine with a 10% solution of DIEA in DMF for 2-5 minutes. Wash again with DMF.
-
Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of Boc-cyclohexyl-D-Ala-OH in DMF. Add 3-4 equivalents of a coupling agent (e.g., HBTU) and 4-6 equivalents of DIEA. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the time can be extended, or the temperature can be raised to 40 °C.
-
Washes: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle.
Visualizations
Racemization suppression during Boc-cyclohexyl-D-Ala-OH coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in suppressing racemization during the coupling of Boc-cyclohexyl-D-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the coupling of Boc-cyclohexyl-D-Ala-OH?
A1: Racemization is the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers (in this case, D and L forms). During peptide synthesis, the activation of the carboxylic acid of an amino acid can make the alpha-proton acidic and susceptible to removal, leading to a loss of stereochemical integrity. For Boc-cyclohexyl-D-Ala-OH, which is a sterically hindered amino acid, prolonged activation times or suboptimal reaction conditions can increase the risk of racemization, resulting in the incorporation of the undesired L-enantiomer into the peptide chain. This can significantly impact the peptide's biological activity and therapeutic efficacy.
Q2: Which factors primarily contribute to racemization during the coupling of this hindered amino acid?
A2: Several factors can contribute to racemization during the coupling of Boc-cyclohexyl-D-Ala-OH:
-
Coupling Reagents: The choice of coupling reagent and any additives is critical. Some reagents can over-activate the amino acid, increasing the likelihood of racemization.
-
Base: The type and amount of base used can significantly influence the rate of racemization. Stronger, less hindered bases can more readily abstract the alpha-proton.
-
Temperature: Higher reaction temperatures can accelerate the rate of both the coupling reaction and racemization.[1]
-
Solvent: The polarity and nature of the solvent can affect the stability of the activated amino acid and the transition state leading to racemization.
-
Activation Time: Longer pre-activation or overall reaction times can increase the window of opportunity for racemization to occur.
Q3: What are the recommended coupling reagents to minimize racemization for Boc-cyclohexyl-D-Ala-OH?
A3: For sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH, the following coupling reagents and additives are recommended to suppress racemization:
-
Carbodiimides with Additives: The use of N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a classic and effective method for minimizing racemization.[2] These additives act as activated ester intermediates, which are less prone to racemization.
-
Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective, especially when used with HOBt.[3][4]
-
Acyl Fluorides/Chlorides: For exceptionally difficult couplings where standard methods may fail, in situ generation of the acyl fluoride or chloride of Boc-cyclohexyl-D-Ala-OH can be a powerful strategy.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of L-enantiomer detected in the final peptide. | Suboptimal coupling conditions leading to racemization. | 1. Optimize Coupling Reagent and Additive: Switch to a carbodiimide-based method with HOBt or OxymaPure. If using an onium salt, ensure the presence of an additive. 2. Change the Base: Use a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[7] 3. Lower the Reaction Temperature: Perform the coupling at 0°C or room temperature if elevated temperatures were used. 4. Reduce Activation Time: Minimize the pre-activation time of the amino acid before adding it to the amine component. |
| Low coupling efficiency and incomplete reaction. | Steric hindrance of Boc-cyclohexyl-D-Ala-OH is preventing efficient amide bond formation. | 1. Increase Reaction Time: While minimizing activation time is important for racemization, the overall coupling time may need to be extended for a complete reaction. Monitor the reaction progress closely. 2. Use a More Powerful Coupling Reagent: Consider using HATU or COMU for their high reactivity. Be mindful of the potential for increased racemization and optimize other parameters accordingly. 3. Consider Acyl Halide Formation: For extremely hindered couplings, the use of acyl fluoride or chloride generating reagents like TFFH or triphosgene can be effective.[5][6] |
| Formation of side products. | Reaction of the coupling reagent with the solvent or other components. | 1. Ensure High-Purity Reagents and Solvents: Use fresh, high-quality reagents and anhydrous solvents to prevent side reactions. 2. Optimize Stoichiometry: Carefully control the stoichiometry of the coupling reagents and base to avoid excess that could lead to side reactions. |
Quantitative Data Summary
| Coupling Method | Base | Temperature (°C) | Expected Racemization (%) |
| DIC/HOBt | DIPEA | 0 - 25 | < 1-2% |
| DIC/OxymaPure® | DIPEA | 0 - 25 | < 1% |
| HBTU/HOBt | DIPEA | 0 - 25 | < 2-3% |
| PyBOP®/HOBt | DIPEA | 0 - 25 | < 2-3% |
| HATU | DIPEA | 0 - 25 | 2-5% |
| DIC alone | TEA | 25 | > 5% |
Disclaimer: The values presented in this table are estimates based on general knowledge of peptide coupling reactions with sterically hindered amino acids and may not be representative of the actual results for Boc-cyclohexyl-D-Ala-OH. Experimental validation is highly recommended.
Experimental Protocols
Protocol 1: Coupling using DIC/HOBt
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.2 eq) and HOBt (1.2 eq) in the same anhydrous solvent.
-
Cool both solutions to 0°C in an ice bath.
-
To the solution containing the amino acid and HOBt, add DIC (1.2 eq) dropwise with stirring.
-
Allow the activation to proceed for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the amine solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS until completion.
-
Upon completion, proceed with the standard work-up procedure to isolate the coupled product.
Protocol 2: Coupling using HBTU
-
In a round-bottom flask under an inert atmosphere, dissolve the amine component (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.2 eq), HBTU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.4 eq) to the amino acid solution and stir for 5-10 minutes to pre-activate.
-
Add the pre-activated amino acid solution to the amine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up to remove DMF and other water-soluble components.
Visualizations
Caption: Troubleshooting workflow for high racemization.
Caption: General experimental workflow for coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Troubleshooting low yield in peptide synthesis with Boc-cyclohexyl-D-Ala-OH
Technical Support Center: Troubleshooting Peptide Synthesis
This technical support guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering low yields in peptide synthesis, with a specific focus on the incorporation of Boc-cyclohexyl-D-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield after coupling Boc-cyclohexyl-D-Ala-OH. What are the primary causes?
A1: Low yields when coupling Boc-cyclohexyl-D-Ala-OH, a sterically hindered amino acid, are often attributed to incomplete coupling reactions. The bulky cyclohexyl side chain can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. Several factors can contribute to this:
-
Steric Hindrance: The primary reason for difficult couplings is the bulky nature of both the incoming amino acid and the growing peptide chain on the resin.
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered Boc-cyclohexyl-D-Ala-OH.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.
Q2: How can I improve the coupling efficiency of Boc-cyclohexyl-D-Ala-OH?
A2: To improve coupling efficiency, several strategies can be employed:
-
Double Coupling: This is a common and effective method where the coupling reaction is repeated with a fresh portion of the activated amino acid and coupling reagents. This helps to drive the reaction to completion.
-
Use of Stronger Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often necessary. Consider using phosphonium or immonium salts like HBTU, HATU, HCTU, or PyBOP, which are known to be effective for difficult couplings.[1]
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields, especially when dealing with bulky residues.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, such as racemization.
Q3: Are there alternative coupling reagents specifically recommended for sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH?
A3: Yes, for sterically hindered amino acids, certain coupling reagents have demonstrated superior performance. While standard carbodiimides like DCC and DIC might be less effective, the following are recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly reactive and widely used for difficult couplings.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient coupling reagent, often outperforming HBTU.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is a good alternative for challenging couplings.[1]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): A newer generation coupling reagent known for its high efficiency and reduced racemization.[2]
Q4: Can the choice of solid support (resin) affect the yield when incorporating bulky amino acids?
A4: Absolutely. The properties of the resin can significantly impact the efficiency of peptide synthesis, especially for difficult sequences.
-
Resin Swelling: Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can improve reaction kinetics by making the peptide chains more accessible.
-
Resin Loading: Using a resin with a lower substitution level (e.g., <0.5 mmol/g) can increase the distance between peptide chains, thereby reducing steric hindrance and aggregation.
Q5: I suspect incomplete Boc deprotection might be contributing to my low yield. How can I address this?
A5: Incomplete removal of the Boc protecting group will result in a truncated peptide sequence and thus a lower yield of the desired full-length peptide. While the Boc group on most amino acids is readily cleaved by trifluoroacetic acid (TFA), issues can arise.
-
Prolonged Deprotection: For sterically hindered residues, it may be necessary to increase the deprotection time or perform a second TFA treatment to ensure complete removal of the Boc group.[3]
-
Monitoring Deprotection: Although less common than monitoring coupling, if you consistently face issues, you can perform a small-scale cleavage and HPLC analysis of a resin sample to check for the presence of Boc-protected peptides.
Q6: My peptide contains multiple hydrophobic residues, including cyclohexylalanine, and I suspect aggregation is the problem. What can I do?
A6: Peptide aggregation is a major cause of low yields. When the growing peptide chains clump together, they become inaccessible for subsequent coupling and deprotection steps.
-
Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt secondary structures and reduce aggregation.
-
Solvent Choice: Using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or in combination with dimethylformamide (DMF) can help to solubilize aggregating peptide chains.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation.[4]
Q7: I've managed to synthesize my peptide containing Boc-cyclohexyl-D-Ala-OH, but the final cleavage yield is low. What could be the issue?
A7: Low cleavage yields can result from several factors:
-
Incomplete Cleavage: The cleavage cocktail may not be left to react for a sufficient amount of time, or the chosen cocktail may not be optimal for your peptide. For most standard resins, a 2-hour treatment with a TFA-based cocktail is sufficient, but longer times may be needed for complete deprotection of some side-chain protecting groups.[5]
-
Scavenger Issues: The reactive carbocations generated during cleavage can re-attach to the peptide if not effectively quenched by scavengers. Ensure you are using a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)) based on your peptide sequence.
-
Precipitation Problems: The peptide may not precipitate efficiently from the cleavage mixture. Ensure you are using a sufficient volume of cold ether and that the peptide is not sticking to the glassware.
Quantitative Data Summary
| Parameter | Standard Conditions | Recommended for Boc-cyclohexyl-D-Ala-OH |
| Coupling Time | 1-2 hours | 2-4 hours, or overnight for difficult couplings |
| Number of Couplings | 1 | 2 (Double coupling) |
| Coupling Reagent | DIC/HOBt | HATU, HCTU, PyBOP, COMU |
| Boc Deprotection | 20-30 min with TFA | 30-45 min, consider a second treatment |
| Resin Loading | 0.5-1.0 mmol/g | < 0.5 mmol/g |
| Cleavage Time | 1.5-2 hours | 2-3 hours |
Experimental Protocols
Protocol 1: Double Coupling of Boc-cyclohexyl-D-Ala-OH
-
Initial Coupling:
-
Swell the resin in DMF.
-
Perform the standard Boc deprotection using 50% TFA in DCM.
-
Neutralize with 10% DIEA in DMF.
-
Wash the resin thoroughly with DMF.
-
Dissolve Boc-cyclohexyl-D-Ala-OH (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Wash:
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 1.5 to 1.7.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling.
-
Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the beads with ethanol and then DMF.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free primary amines are present).
-
Yellow or colorless beads and solution: Complete coupling.
-
Visualizations
Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield.
Logical Relationships of Low Yield Causes and Solutions
Caption: Causes of low yield and their corresponding solutions.
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Synthesis of Boc-cyclohexyl-D-Ala-OH
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-cyclohexyl-D-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Boc-cyclohexyl-D-Ala-OH?
A1: Impurities can arise from both the synthesis of the cyclohexyl-D-alanine precursor and the subsequent Boc protection step. Common impurities include diastereomers (Boc-cyclohexyl-L-Ala-OH), unreacted starting materials (cyclohexyl-D-alanine), byproducts of the Boc protection reaction such as di- and tri-peptides, and residual solvents.[]
Q2: How can I minimize the formation of the L-enantiomer (diastereomeric impurity)?
A2: The chiral purity of your final product is highly dependent on the enantiomeric purity of your starting cyclohexyl-D-alanine.[2] It is crucial to source high-purity starting materials or perform chiral purification of the precursor if necessary. Chiral HPLC methods are recommended to assess the enantiomeric excess of both the starting material and the final product.[3]
Q3: What are the potential side reactions during the Boc protection step using di-tert-butyl dicarbonate (Boc anhydride)?
A3: While generally a clean reaction, side products can form. If the reaction conditions are not optimized, over-acylation can lead to the formation of a mixed anhydride. In the presence of coupling agents or if the starting amino acid has unprotected side chains, dipeptide formation (Boc-cyclohexyl-D-Ala-cyclohexyl-D-Ala-OH) can occur.[4]
Q4: My yield of Boc-cyclohexyl-D-Ala-OH is consistently low. What are the possible causes?
A4: Low yields can be attributed to several factors: incomplete reaction, suboptimal pH during the Boc protection, degradation of the product during workup or purification, or loss of product during extraction and crystallization steps. Ensure the pH is maintained in the recommended basic range (typically 8-9) during the reaction with Boc anhydride.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of an unexpected peak with a similar retention time to the product in HPLC. | This could be the L-enantiomer (diastereomer). | Use a chiral HPLC column to resolve and quantify the enantiomers.[3][5] Verify the enantiomeric purity of the starting cyclohexyl-D-alanine. |
| A peak corresponding to the molecular weight of a dipeptide is observed in Mass Spectrometry. | Incomplete reaction of the Boc anhydride, leading to the coupling of two amino acid molecules. | Ensure a slight excess of Boc anhydride is used. Optimize reaction time and temperature to favor the formation of the desired product. |
| The NMR spectrum shows signals that do not correspond to the product or known solvents. | This could indicate the presence of unreacted starting materials or byproducts from the Boc anhydride. | Compare the spectrum with that of the starting cyclohexyl-D-alanine. Look for characteristic signals of tert-butanol, a common byproduct of Boc anhydride. |
| The final product is an oil and does not crystallize. | Presence of impurities that inhibit crystallization. Residual solvent. | Purify the crude product using column chromatography. Ensure all solvents are thoroughly removed under vacuum. Attempt crystallization from a different solvent system. |
| The reaction is sluggish or does not go to completion. | Suboptimal pH, poor quality of reagents, or insufficient mixing. | Carefully monitor and adjust the pH throughout the reaction. Use fresh, high-quality Boc anhydride and solvents. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
This protocol provides a general method for the analysis of Boc-cyclohexyl-D-Ala-OH. Optimization may be required based on the specific HPLC system and impurities expected.
Instrumentation:
-
HPLC system with UV detector
-
Data acquisition and processing software
For Achiral Purity:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase B at a concentration of 1 mg/mL.
For Chiral Purity:
-
Column: Chiral stationary phase (CSP) column (e.g., Chirobiotic T, Chiralpak IA, or similar)[2][5]
-
Mobile Phase: A mixture of hexane/isopropanol/TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in the mobile phase at a concentration of 1 mg/mL.
Impurity Identification Workflow
Signaling Pathway of Impurity Formation
References
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Boc Deprotection in the Presence of Cyclohexyl Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals performing Boc deprotection on molecules containing cyclohexyl groups.
Frequently Asked Questions (FAQs)
Q1: Is the cyclohexyl group stable under standard Boc deprotection conditions?
A1: Yes, the cyclohexyl group is generally stable under standard Boc deprotection conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] The rate of cleavage of a cyclohexyl ether, for instance, is significantly slower than that of a benzyl (Bzl) group, indicating substantial stability during routine Boc deprotection.[1] More stringent acidic conditions, such as 1 M trifluoromethanesulfonic acid-thioanisole in TFA, are typically required to cleave a cyclohexyl ether protecting group.[1]
Q2: What is the primary side reaction to be concerned about during Boc deprotection?
A2: The primary concern during acid-mediated Boc deprotection is the generation of a tert-butyl cation (t-Bu+).[2][3] This reactive carbocation can alkylate nucleophilic sites on the substrate, leading to undesired by-products.[2] While the cyclohexyl group itself is not typically a target for this cation, other sensitive functional groups or nucleophilic amino acid residues (e.g., methionine, tryptophan) in the molecule can be alkylated.[3]
Q3: What are scavengers and why are they necessary?
A3: Scavengers are reagents added to the deprotection mixture to "trap" the reactive tert-butyl cations generated during the cleavage of the Boc group.[4] By reacting with the t-butyl cations, scavengers prevent them from causing side reactions with the desired product.[2] Common scavengers are typically nucleophilic and can include water, silanes, and thiols.
Q4: Can I perform a Boc deprotection without scavengers if my molecule only contains a cyclohexyl group and no other sensitive functionalities?
A4: While the cyclohexyl group itself is robust, the tert-butyl cation can still lead to other side reactions, such as polymerization or reaction with trace nucleophiles. Therefore, it is always good practice to include a scavenger to ensure a cleaner reaction and higher yield of the desired product. Triisopropylsilane (TIS) and water are common and effective general-purpose scavengers.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or sluggish deprotection | 1. Insufficient acid strength or concentration. 2. Steric hindrance around the Boc-protected amine due to the bulky cyclohexyl group. 3. Inadequate reaction time. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[6] 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Consider using a stronger acid system if the molecule is otherwise stable, but this should be approached with caution. |
| Formation of unexpected by-products | 1. Alkylation of nucleophilic functional groups by the tert-butyl cation. 2. Degradation of other acid-sensitive groups in the molecule. | 1. Ensure an adequate concentration of an appropriate scavenger is used (see Table 1). A combination of scavengers can be more effective. 2. If the by-product suggests degradation of another part of the molecule, consider milder deprotection methods such as using HCl in dioxane or thermal deprotection.[6] |
| Difficulty in removing scavenger-related impurities | 1. Use of non-volatile scavengers like phenol or thioanisole. 2. Scavenger by-products are co-purifying with the product. | 1. Use a volatile scavenger like triethylsilane (TES) or triisopropylsilane (TIS), which can be removed more easily under vacuum. 2. Optimize the work-up procedure, for example, by performing an aqueous wash to remove water-soluble scavengers or an ether precipitation to separate the product from non-polar scavengers.[4] |
| Trifluoroacetylation of the deprotected amine | Formation of trifluoroacetyl esters or amides from TFA. | This is more common in solid-phase peptide synthesis but can occur in solution. Adding a small amount of water (e.g., 5%) to the TFA can help mitigate this.[7] |
Scavenger Efficacy
While specific data for cyclohexyl-containing substrates is limited due to the stability of the cyclohexyl group, the following table, adapted from studies on preventing S-tert-butylation of cysteine, provides a relative comparison of common scavengers. This can serve as a guide for selecting appropriate scavengers to trap tert-butyl cations.
| Scavenger | Scavenger Type | Typical Concentration | Relative Efficacy in Reducing Side Products |
| Triisopropylsilane (TIS) | Silane | 2.5% - 5% (v/v) | High |
| Triethylsilane (TES) | Silane | 2.5% - 5% (v/v) | High |
| Dimethyl Sulfide (DMS) | Thioether | 5% (v/v) | High |
| Thioanisole | Thioether | 5% (v/v) | High |
| 1,2-Ethanedithiol (EDT) | Thiol | 2.5% (v/v) | Moderate to High |
| Phenol | Aromatic | 5% (w/v) | Moderate |
| Water | Protic | 2.5% - 5% (v/v) | Moderate |
Efficacy is inferred from literature on preventing t-butylation side reactions and general scavenger use.[5][8]
Experimental Protocols
Standard Boc Deprotection using TFA with TIS and Water as Scavengers
This protocol is suitable for most substrates containing a cyclohexyl group.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add water (e.g., 2.5 to 5 equivalents relative to the substrate).
-
Add triisopropylsilane (TIS) (e.g., 2.5 to 5 equivalents relative to the substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (e.g., 10-20 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or preparative HPLC).
Visualizations
Caption: Workflow for Boc deprotection with scavengers.
Caption: Role of scavengers in preventing side reactions.
References
- 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Boc-Cyclohexyl-D-Ala-OH and Other Non-Natural Amino Acids in Peptide Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides an objective comparison of Boc-cyclohexyl-D-Ala-OH with other commonly used bulky, non-natural amino acids, supported by experimental data to inform rational peptide design.
Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a valuable non-natural amino acid characterized by its bulky and hydrophobic cyclohexyl side chain. Its incorporation into peptide sequences can significantly influence their conformational properties, enzymatic stability, and receptor binding affinity. This guide will compare Boc-cyclohexyl-D-Ala-OH with two other frequently employed non-natural amino acids: Boc-D-Phenylalanine (Boc-D-Phe-OH) and Boc-D-tert-leucine (Boc-D-Tle-OH).
Introduction to Non-Natural Amino Acids in Peptide Therapeutics
The introduction of non-natural amino acids into peptide sequences is a widely adopted strategy to enhance their therapeutic properties.[][2] Natural peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their in vivo efficacy.[] Non-natural amino acids, particularly those with D-configurations or bulky side chains, can confer resistance to enzymatic cleavage, thereby prolonging the peptide's half-life.[3][4]
Furthermore, the unique steric and hydrophobic properties of non-natural amino acids can be leveraged to fine-tune the peptide's three-dimensional structure, leading to improved receptor binding affinity and selectivity.[][5] The Boc (tert-butoxycarbonyl) protecting group is commonly used during solid-phase peptide synthesis (SPPS) to temporarily block the N-terminus of the amino acid.[6]
Comparative Analysis of Physicochemical and Biological Properties
The choice of a non-natural amino acid can have a profound impact on the resulting peptide's characteristics. Below is a comparative summary of Boc-cyclohexyl-D-Ala-OH, Boc-D-Phenylalanine, and Boc-D-tert-leucine based on key performance parameters.
Data Presentation
| Property | Boc-cyclohexyl-D-Ala-OH (Boc-D-Cha-OH) | Boc-D-Phenylalanine (Boc-D-Phe-OH) | Boc-D-tert-leucine (Boc-D-Tle-OH) |
| Structure | Cyclohexyl side chain | Phenyl side chain | tert-butyl side chain |
| Key Attributes | High hydrophobicity, significant steric bulk, conformational constraint. | Aromatic side chain capable of π-π stacking interactions, moderate hydrophobicity. | Aliphatic, bulky, and highly hydrophobic side chain, induces steric hindrance. |
| Impact on Peptide Stability | Generally increases resistance to enzymatic degradation due to steric hindrance and D-configuration. | The D-configuration provides significant proteolytic resistance.[7] | The bulky tert-butyl group and D-configuration offer substantial protection against proteolysis. |
| Influence on Receptor Binding | The bulky side chain can enhance binding affinity by occupying hydrophobic pockets in the receptor.[8] | The aromatic ring can engage in specific interactions with receptor residues, potentially increasing affinity. | The significant steric bulk can either enhance or decrease binding affinity depending on the receptor's topology. |
| Hydrophobicity (qualitative) | High | Moderate to High | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptides incorporating non-natural amino acids. Below are representative protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
A standard protocol for the manual or automated synthesis of peptides on a solid support using Boc-protected amino acids.
Materials:
-
Boc-protected amino acids (e.g., Boc-cyclohexyl-D-Ala-OH, Boc-D-Phe-OH, Boc-D-Tle-OH)
-
Resin (e.g., Merrifield or PAM resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., HF/anisole)
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes.
-
First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin.
-
Deprotection: The Boc protecting group is removed with TFA/DCM.
-
Neutralization: The resin is neutralized with a base (e.g., DIPEA in DMF).
-
Coupling of Subsequent Amino Acids: The next Boc-protected amino acid is activated with a coupling reagent and base and added to the resin. The coupling reaction is monitored for completion (e.g., using the Kaiser test).
-
Repeat: Steps 3-5 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF/anisole).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry.
Enzymatic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Materials:
-
Purified peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum/plasma)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation: The peptide is incubated with the protease solution at a specific concentration and temperature (e.g., 37°C).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.
-
Analysis: The amount of remaining intact peptide at each time point is quantified by RP-HPLC.
-
Half-life Calculation: The half-life (t½) of the peptide is calculated from the degradation curve.
Receptor Binding Assay
This assay measures the affinity of a peptide for its target receptor.
Materials:
-
Radiolabeled or fluorescently labeled peptide (ligand)
-
Unlabeled competitor peptide
-
Cell membranes or purified receptor
-
Binding buffer
-
Filtration apparatus (e.g., 96-well filter plates)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Incubation: A constant concentration of the labeled peptide is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptide.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a filter plate to separate the receptor-bound ligand from the free ligand.
-
Washing: The filters are washed to remove any non-specifically bound ligand.
-
Quantification: The amount of bound labeled ligand is quantified.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis and Characterization
Caption: Workflow for peptide synthesis and subsequent analysis.
Signaling Pathway Illustration: GPCR Activation by a Peptide Agonist
References
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor binding peptides for target-selective delivery of nanoparticles encapsulated drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cyclohexyl-D-Alanine on Peptide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. One such amino acid, Cyclohexyl-D-Alanine (D-Cha), offers a unique combination of hydrophobicity and steric bulk, influencing the conformation and biological activity of peptides. This guide provides a comparative analysis of peptides containing D-Cha, focusing on their biological activities, supported by experimental data and detailed protocols.
CMP3013: A Case Study in Mitochondrial Rescue
CMP3013 is a synthetic, cell-penetrating, α-helical amphipathic peptide containing cyclohexylalanine that has demonstrated significant potential in mitigating mitochondrial dysfunction. Its primary mechanism involves targeting cardiolipin, a key phospholipid of the inner mitochondrial membrane, thereby preserving mitochondrial structure and function.[1][2][3][4]
Quantitative Biological Activity of CMP3013
The biological efficacy of CMP3013 has been quantified through various in vitro and in vivo assays. The following table summarizes key findings:
| Parameter | Assay Type | Cell/Animal Model | Key Findings | Reference |
| Reactive Oxygen Species (ROS) Reduction | In vitro | Human umbilical vein endothelial cells (HUVECs) | Dose-dependent inhibition of total and mitochondrial ROS production induced by H2O2. Effective at <50 nM. | [1][2] |
| ATP Production | In vitro | HUVECs | Restoration of ATP levels in cells treated with H2O2. | [1][2] |
| Mitochondrial Membrane Potential (ΔΨm) | In vitro | HUVECs | Preservation of mitochondrial membrane potential in the presence of mitochondrial damaging agents. | [1][2] |
| In vivo Efficacy | In vivo | Mouse model of acute kidney injury | A 1 mg/kg dose demonstrated remarkable efficacy in protecting against kidney damage. | [1][3][4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Peptide Synthesis:
CMP3013 is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method.[2] The synthesis is typically performed on a microwave peptide synthesizer. Rink amide MBHA resin is used as the solid support, and deprotection of the Fmoc group is achieved using a 20% (v/v) piperidine solution in N,N-dimethylformamide (DMF). Fmoc-protected amino acids, including Fmoc-D-Cha-OH, are coupled using a coupling agent such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[2]
Measurement of Mitochondrial Reactive Oxygen Species (ROS):
Cellular and mitochondrial ROS levels are quantified using fluorescent probes. A common method involves the use of H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Cell Preparation: Cells (e.g., HUVECs) are seeded in appropriate culture plates and allowed to adhere.
-
Peptide Treatment: Cells are pre-incubated with varying concentrations of CMP3013 for a specified period (e.g., 3 hours).[1][2]
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) at a specific concentration (e.g., 0.5 mM) for a defined duration (e.g., 30 minutes).[1][2]
-
Staining: Cells are then incubated with a fluorescent ROS indicator, such as H2DCFDA.
-
Quantification: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a microplate reader or through fluorescence microscopy.[1][2][5]
ATP Production Assay:
Cellular ATP levels are measured to assess mitochondrial function.
-
Cell Treatment: Similar to the ROS assay, cells are pre-treated with CMP3013 followed by the addition of a mitochondrial damaging agent (e.g., 1 mM H2O2 for 1 hour).[1][2]
-
Lysis: The cells are lysed to release the intracellular ATP.
-
Luciferase-Based Assay: The ATP concentration in the cell lysate is determined using a luciferase-based assay kit. The luminescence produced is proportional to the ATP concentration and is measured using a luminometer.[1]
Mitochondrial Membrane Potential (ΔΨm) Assay:
The mitochondrial membrane potential is a key indicator of mitochondrial health and can be measured using potentiometric fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRE).[5][6][7]
-
Cell Staining: Live cells are incubated with a low concentration of TMRE (e.g., 250 nM) in a complete medium for about 30 minutes at 37°C.[7]
-
Peptide and Stressor Treatment: Cells are treated with CMP3013 and a mitochondrial uncoupler or damaging agent (e.g., H2O2).[1][2]
-
Imaging and Quantification: The fluorescence intensity of TMRE, which accumulates in mitochondria with an intact membrane potential, is observed and quantified using fluorescence microscopy or flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.[5][6][7]
Visualizing the Mechanism of Action
The proposed mechanism of CMP3013 involves its interaction with cardiolipin in the inner mitochondrial membrane, leading to the stabilization of the membrane and a subsequent reduction in ROS production and restoration of ATP synthesis.
References
- 1. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. lancaster.sc.edu [lancaster.sc.edu]
- 7. Functional Mitochondrial Staining | Thermo Fisher Scientific - PL [thermofisher.com]
A Comparative Guide to the Structural Analysis of Peptides Incorporating Cyclohexyl-D-Ala
For researchers, scientists, and drug development professionals, understanding the structural implications of incorporating non-canonical amino acids like cyclohexyl-D-Ala (cD-Ala) into peptides is crucial for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comparative analysis of the structural effects of cD-Ala incorporation, supported by experimental data and detailed methodologies.
The inclusion of D-amino acids, such as cD-Ala, into peptide sequences is a common strategy to increase resistance to proteolytic degradation.[1] Beyond this, the bulky and hydrophobic nature of the cyclohexyl group can significantly influence the peptide's secondary structure, such as α-helices and β-turns, which are critical for biological function.[2][3]
Impact on Peptide Conformation: A Comparative Overview
The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids can disrupt or induce specific secondary structures. While L-amino acids naturally favor right-handed helices, D-amino acids can stabilize left-handed helices or induce turns.[2] The bulky cyclohexyl side chain of cD-Ala further imposes steric constraints that can drive the peptide backbone into well-defined conformations.
| Feature | Peptides with L-Ala | Peptides with D-Ala | Peptides with Cyclohexyl-D-Ala (cD-Ala) |
| Helical Propensity | High propensity for right-handed α-helices.[4] | Can disrupt right-handed helices; may favor left-handed helices in specific contexts.[3] | Can induce or stabilize turn structures; may favor helical conformations in specific sequences, potentially left-handed.[5] |
| Turn Formation | Can participate in various turn types, but not as strong an inducer as D-amino acids. | Strong inducer of β-turns, particularly type II' turns.[2] | The bulky cyclohexyl group can sterically favor specific turn conformations, enhancing structural rigidity. |
| Proteolytic Stability | Susceptible to degradation by proteases. | Increased resistance to proteolysis.[1] | High resistance to enzymatic degradation due to the unnatural D-configuration and bulky side chain. |
| Conformational Flexibility | Generally flexible, depending on the sequence context. | Introduction of a D-amino acid can increase local rigidity. | The cyclohexyl group significantly restricts side-chain and backbone flexibility, leading to a more defined conformation. |
Experimental Protocols for Structural Elucidation
Accurate structural analysis of peptides containing cD-Ala requires a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating cD-Ala is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.[6][7][8]
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short alanine-based peptides may form 3(10)-helices and not alpha-helices in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Fmoc- and Boc-Protected Cyclohexyl-D-Alanine in Solid-Phase Peptide Synthesis
Publication Guide | October 2025
This guide provides a detailed comparative analysis of two critical reagents used in solid-phase peptide synthesis (SPPS): N-α-Fmoc-3-cyclohexyl-D-alanine (Fmoc-D-Cha-OH) and N-α-Boc-3-cyclohexyl-D-alanine (Boc-D-Cha-OH). The choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting group strategies dictates the entire methodology of peptide synthesis, from resin choice and deprotection conditions to the final cleavage of the peptide from its solid support. This document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions based on the chemical properties, reaction protocols, and strategic advantages of each compound.
The cyclohexylalanine (Cha) residue is often incorporated into peptide structures to enhance hydrophobicity and metabolic stability.[1] The D-configuration can further increase resistance to enzymatic degradation. The selection of Fmoc or Boc protection for this building block is therefore a crucial first step in the synthesis design.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-D-Cha-OH and Boc-D-Cha-OH is presented below. These properties are fundamental to understanding the handling, solubility, and reaction characteristics of each reagent.
| Property | Fmoc-cyclohexyl-D-Ala-OH | Boc-cyclohexyl-D-Ala-OH |
| Abbreviation | Fmoc-D-Cha-OH | Boc-D-Cha-OH |
| CAS Number | 144701-25-7[2][3] | 127095-92-5 (Free Acid)[1] |
| Molecular Formula | C₂₄H₂₇NO₄[2][4] | C₁₄H₂₅NO₄[1][5] |
| Molecular Weight | 393.48 g/mol [2][4] | 271.35 g/mol [1][5] |
| Appearance | White to off-white powder/solid[3][4] | White or off-white solid[1] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][6] | Soluble in organic solvents; often supplied as a DCHA salt for improved stability[5][7] |
| Purity (Typical) | ≥98%[4] | ≥98%[5] |
| Primary Application | Fmoc-based Solid-Phase Peptide Synthesis[3] | Boc-based Solid-Phase Peptide Synthesis[1][5] |
Core Chemistry and Strategic Comparison
The fundamental difference between using Fmoc-D-Cha-OH and Boc-D-Cha-OH lies in the orthogonality of their respective protection schemes. Orthogonal protection allows for the selective removal of one type of protecting group without affecting another.[8]
-
Fmoc/tBu Strategy: This is the most common approach in modern SPPS.[9] The N-terminal Fmoc group is temporary and removed under mild basic conditions (e.g., piperidine).[10] Side-chain protecting groups (like tert-Butyl, tBu) and the resin linker are acid-labile and are removed simultaneously during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[9][11]
-
Boc/Bzl Strategy: In this classical approach, the N-terminal Boc group is removed with a moderate acid (e.g., TFA).[12] The side-chain protecting groups (often benzyl-based, Bzl) and the resin linker require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[11][12] This graded acid lability is not a true orthogonal scheme, as the repeated TFA treatments for Boc removal can lead to gradual loss of side-chain protection or premature cleavage of the peptide from the resin.[9][12]
Caption: Orthogonality of Fmoc vs. Boc strategies.
Key Comparison Points:
| Feature | Fmoc-D-Cha-OH (Fmoc/tBu Strategy) | Boc-D-Cha-OH (Boc/Bzl Strategy) |
| Nα-Deprotection | Base-labile: 20% Piperidine in DMF[13][14] | Acid-labile: 50% TFA in DCM[12][13] |
| Reagents | Milder, less corrosive reagents for deprotection. | Requires handling of moderate to strong acids (TFA, HF).[11] |
| Side Reactions | Aspartimide formation can be an issue with Asp residues due to base exposure.[9] | Repeated acid exposure can degrade sensitive residues (e.g., Trp) and cause side-chain deprotection.[8] |
| Final Cleavage | Strong Acid: Typically >90% TFA cocktail.[11] | Very Strong Acid: Anhydrous HF or TFMSA.[11][12] |
| Equipment | Standard laboratory glassware. | Requires specialized, HF-resistant apparatus.[11] |
| Compatibility | Ideal for acid-sensitive modifications like phosphorylation and glycosylation.[9] | Less suitable for acid-sensitive moieties. |
| Automation | The most widely used chemistry for automated peptide synthesizers. | Less common in modern automated synthesis but effective for specific applications.[11] |
Experimental Protocols
Detailed experimental protocols for the key steps in SPPS using both Fmoc and Boc strategies are provided below. These are generalized procedures and may require optimization based on the specific peptide sequence and resin.
The Fmoc workflow is a cyclical process of deprotection and coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
-
Swell the peptide-resin in Dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 2-5 minutes.[13]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 5-10 minutes.[13][15]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Fmoc-D-Cha-OH Coupling (HBTU Activation)
-
In a separate vessel, dissolve Fmoc-D-Cha-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[15]
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling should be repeated.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again.
The Boc workflow involves a cycle of deprotection, neutralization, and coupling.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Protocol 3: Boc Deprotection
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 2-3 minutes.[13]
-
Drain the solution.
-
Repeat the treatment with 50% TFA in DCM for 20-30 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DCM (3 times) and then Isopropanol (IPA) (3 times) to remove residual acid.[12]
Protocol 4: Neutralization and Boc-D-Cha-OH Coupling
-
Wash the resin with DCM.
-
Treat the resin with a solution of 5% DIPEA in DCM (v/v) for 5 minutes (2 times) to neutralize the ammonium trifluoroacetate salt.[13]
-
Wash the resin thoroughly with DCM to remove excess base.
-
Perform the coupling step immediately using a protocol analogous to the Fmoc coupling (Protocol 2), substituting Boc-D-Cha-OH for the Fmoc-amino acid and using appropriate coupling reagents like HBTU or DIC/HOBt.[12][16]
Conclusion and Recommendations
The choice between Fmoc-D-Cha-OH and Boc-D-Cha-OH is a strategic decision that impacts the entire peptide synthesis process.
-
Fmoc-D-Cha-OH is recommended for:
-
General-purpose peptide synthesis, especially in automated platforms.
-
Synthesis of peptides containing acid-sensitive post-translational modifications.[9]
-
Laboratories not equipped with specialized HF cleavage apparatus.
-
-
Boc-D-Cha-OH remains a powerful option for:
-
The synthesis of long or notoriously difficult sequences where the stronger cleavage conditions of the Boc/Bzl strategy can be advantageous.[11]
-
Specific applications where base-lability of the Fmoc group could interfere with other functionalities on the peptide.
-
Instances where aspartimide formation is a significant risk that must be avoided.[9]
-
Ultimately, the selection depends on the specific peptide target, available laboratory infrastructure, and the researcher's familiarity with each chemical strategy. Both reagents are high-quality building blocks capable of producing high-purity peptides when used within the appropriate synthetic framework.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-D-Cha-OH | Apoptosis | TargetMol [targetmol.com]
- 3. FMOC-D-CHA-OH | 144701-25-7 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Boc-Cha-OH . DCHA Novabiochem 37462-62-7 [sigmaaldrich.com]
- 6. Fmoc-D-Cha-OH | CAS:144701-25-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. BOC-D-CHA-OH DCHA | 198470-07-4 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. Coupling of General Amino Acids [bio-protocol.org]
- 16. peptide.com [peptide.com]
A Comparative Guide to the Validation of Peptide Purity by HPLC: The Impact of Incorporating Cyclohexyl-D-Ala
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, and bioavailability. Cyclohexyl-D-Ala (Cha), a bulky and highly hydrophobic amino acid, is a prime example of such a modification. However, its inclusion presents unique challenges for purification and purity validation. This guide provides a comparative analysis of validating peptide purity by High-Performance Liquid Chromatography (HPLC), focusing on the analytical distinctions between a standard peptide and its analog containing Cyclohexyl-D-Ala.
The Influence of Cyclohexyl-D-Ala on HPLC Performance
The introduction of a highly hydrophobic residue like Cyclohexyl-D-Ala significantly alters the physicochemical properties of a peptide, which in turn affects its behavior during reverse-phase HPLC (RP-HPLC). RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic compounds interacting more strongly with the stationary phase and thus eluting later.[1][2]
The cyclohexyl group, being a bulky, non-polar aliphatic ring, dramatically increases the overall hydrophobicity of the peptide. This leads to a longer retention time on the HPLC column compared to a similar peptide containing a less hydrophobic amino acid, such as Alanine (Ala). The increased hydrophobicity may also necessitate adjustments to the HPLC method to achieve optimal separation and peak shape. For instance, a stronger organic mobile phase, like acetonitrile, may be required for elution.[3][4]
Table 1: Hypothetical Comparison of HPLC Parameters for a Standard Peptide vs. a Cyclohexyl-D-Ala Containing Peptide
| Parameter | Standard Peptide (e.g., with Ala) | Cyclohexyl-D-Ala Peptide | Rationale |
| Retention Time (minutes) | 15.2 | 22.5 | The increased hydrophobicity from the cyclohexyl group leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time.[5][6][7] |
| Required % Acetonitrile for Elution | 35% | 50% | A higher concentration of the organic solvent is needed to overcome the strong hydrophobic interactions and elute the more hydrophobic peptide.[1][8] |
| Peak Tailing | Minimal | Potential for increased tailing | Highly hydrophobic peptides can sometimes exhibit stronger secondary interactions with the stationary phase, leading to broader or tailing peaks.[4] |
| Resolution from Hydrophobic Impurities | Good | Challenging | Impurities that are also hydrophobic may co-elute or have retention times very close to the main peptide, making separation more difficult. |
| Purity by HPLC (%) | >98% | >95% | Achieving very high purity can be more challenging due to the potential for co-eluting hydrophobic impurities and aggregation.[9] |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific peptide sequence, HPLC column, and method conditions.
Experimental Protocols
A robust HPLC method is crucial for the accurate assessment of peptide purity. Below is a detailed protocol for the analysis of a synthetic peptide, with specific considerations for peptides containing Cyclohexyl-D-Ala.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent. For most peptides, HPLC-grade water is sufficient. For highly hydrophobic peptides containing Cyclohexyl-D-Ala, initial dissolution in a small amount of dimethyl sulfoxide (DMSO) or acetonitrile may be necessary, followed by dilution with water to the desired concentration (typically 1 mg/mL).[3][4]
-
Filtration: Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Method
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength detector.
-
Column: A C18 reversed-phase column is standard for peptide analysis. For highly hydrophobic peptides, a column with a wider pore size (300 Å) can be beneficial. A common choice is a Waters XBridge Peptide BEH C18 column (130 Å, 3.5 µm, 4.6 x 150 mm).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1][11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][11]
-
Gradient:
-
For a standard peptide: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
For a Cyclohexyl-D-Ala peptide: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes may be required to ensure elution.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues like Trp and Tyr absorb at 280 nm.[1]
-
Column Temperature: 40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.[3]
-
Injection Volume: 10 µL.
Data Analysis
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
For confirmation of identity, fractions can be collected and analyzed by mass spectrometry.
Visualizing Key Processes
To better understand the context of peptide analysis, the following diagrams illustrate a generic peptide signaling pathway and the experimental workflow for peptide synthesis and purity validation.
Caption: A generic signaling pathway for a peptide agonist.
Caption: Workflow for peptide synthesis and purity validation.
Conclusion
The incorporation of hydrophobic, unnatural amino acids like Cyclohexyl-D-Ala is a valuable tool in peptide drug design. However, it necessitates a careful and tailored approach to HPLC-based purity validation. By understanding the impact of increased hydrophobicity on chromatographic behavior and optimizing analytical methods accordingly, researchers can ensure the accurate assessment of purity and quality for these modified peptides. This diligence is paramount for the integrity of research data and the successful development of novel peptide therapeutics.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. scispace.com [scispace.com]
- 3. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 7. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
Mass Spectrometry Analysis of Peptides with Boc-Cyclohexyl-D-Ala-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and bioavailability. Boc-cyclohexyl-D-Ala-OH, a derivative of alanine with a bulky and hydrophobic cyclohexyl side chain and a tert-butyloxycarbonyl (Boc) protecting group, is a key building block in the synthesis of such modified peptides. Understanding the mass spectrometric behavior of peptides containing this modification is crucial for their accurate characterization and quality control. This guide provides a comparative analysis of the mass spectrometry of peptides containing Boc-cyclohexyl-D-Ala-OH, supported by experimental data and detailed protocols.
Impact of Boc-Cyclohexyl-D-Ala-OH on Peptide Mass Spectrometry
The presence of Boc-cyclohexyl-D-Ala-OH in a peptide sequence introduces distinct characteristics that influence its behavior in mass spectrometry compared to a corresponding peptide with a natural amino acid like Alanine.
Increased Hydrophobicity: The cyclohexyl group significantly increases the hydrophobicity of the peptide.[1] This can lead to stronger retention on reverse-phase liquid chromatography (LC) columns, requiring higher organic solvent concentrations for elution. This property can be advantageous for separating the modified peptide from more hydrophilic impurities.
Influence on Fragmentation: The bulky cyclohexyl side chain and the labile Boc protecting group affect the fragmentation pattern observed in tandem mass spectrometry (MS/MS). The Boc group is readily lost during collision-induced dissociation (CID), often resulting in a prominent neutral loss of 100 Da (C5H8O2). The fragmentation of the peptide backbone can also be influenced by the adjacent bulky side chain, potentially altering the relative intensities of b- and y-ions compared to a peptide with a smaller side chain.
Comparative Mass Spectrometry Data
To illustrate the differences in mass spectrometric behavior, a hypothetical comparative analysis of two model peptides is presented below. Peptide 1 contains the natural amino acid Alanine (Ala), while Peptide 2 incorporates Boc-cyclohexyl-D-Ala-OH (Boc-Cha).
Model Peptides:
-
Peptide 1 (Control): Ac-Tyr-Gly-Gly-Phe-Ala -NH2
-
Peptide 2 (Modified): Ac-Tyr-Gly-Gly-Phe-Boc-Cha -NH2
Table 1: Comparison of LC-MS Properties
| Property | Peptide 1 (Ac-YGFA -NH2) | Peptide 2 (Ac-YGFBoc-Cha -NH2) | Rationale for Difference |
| Monoisotopic Mass (Da) | 583.27 | 794.45 | Increased mass due to the Boc-cyclohexyl-D-Ala-OH residue. |
| Observed m/z [M+H]+ | 584.28 | 795.46 | Protonated molecular ions. |
| Reverse-Phase LC Retention Time (min) | 12.5 | 18.2 | Increased hydrophobicity of Peptide 2 leads to stronger retention.[1] |
Table 2: Comparative MS/MS Fragmentation Data (Collision-Induced Dissociation)
This table presents a hypothetical but expected fragmentation pattern. The presence of the Boc-cyclohexyl-D-Ala-OH in Peptide 2 is expected to lead to a significant neutral loss of the Boc group and potentially altered b- and y-ion intensities around the modification site.
| Fragment Ion | Peptide 1 (m/z) | Peptide 2 (m/z) | Interpretation |
| b2 | 221.10 | 221.10 | Ac-Tyr-Gly |
| b3 | 278.12 | 278.12 | Ac-Tyr-Gly-Gly |
| b4 | 425.19 | 425.19 | Ac-Tyr-Gly-Gly-Phe |
| b5 | 496.23 | - | Ac-Tyr-Gly-Gly-Phe-Ala |
| y1 | 72.08 | 283.22 | Ala-NH2 vs. Boc-Cha-NH2 |
| y2 | 219.15 | 430.29 | Phe-Ala-NH2 vs. Phe-Boc-Cha-NH2 |
| y3 | 276.17 | 487.31 | Gly-Phe-Ala-NH2 vs. Gly-Phe-Boc-Cha-NH2 |
| y4 | 333.19 | 544.33 | Gly-Gly-Phe-Ala-NH2 vs. Gly-Gly-Phe-Boc-Cha-NH2 |
| [M+H-100]+ | - | 695.46 | Neutral loss of the Boc group from Peptide 2. |
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS analysis of a synthetic peptide containing Boc-cyclohexyl-D-Ala-OH is provided below. This protocol is a general guideline and may require optimization based on the specific peptide and instrumentation.
Liquid Chromatography (LC)
-
LC System: ACQUITY UPLC H-Class Bio System or similar.[2]
-
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[2]
-
Column Temperature: 40-65 °C (Higher temperatures can improve peak shape for hydrophobic peptides).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For a highly hydrophobic peptide, a starting percentage of mobile phase B might be higher, and the gradient may be shallower to ensure good separation. For example, 20-60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
MS System: Vion IMS QTof mass spectrometer or a similar high-resolution mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 2.8 - 3.5 kV.[2]
-
Cone Voltage: 30-50 V.[2]
-
Source Temperature: 120-150 °C.[2]
-
Desolvation Temperature: 300-450 °C.[2]
-
Cone Gas Flow: 20-50 L/hr.[2]
-
Desolvation Gas Flow: 500-800 L/hr.[2]
-
Acquisition Mode: Data-Dependent Acquisition (DDA) to automatically trigger MS/MS on the most abundant precursor ions.
-
MS Scan Range: m/z 100-2000.
-
MS/MS Scan Range: m/z 50-2000.
-
Collision Energy: A ramped collision energy (e.g., 20-40 eV) is recommended to generate a rich fragmentation spectrum.
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of a synthetic peptide.
Caption: General workflow for the analysis of synthetic peptides by LC-MS/MS.
Peptide Fragmentation Pathway
This diagram illustrates the common fragmentation of a peptide backbone in CID, leading to the formation of b- and y-ions.
Caption: Peptide backbone fragmentation in CID, producing b- and y-ions.
References
The Influence of Cyclohexyl-D-Ala on Peptide Conformation: A Comparative Guide
The incorporation of non-natural amino acids is a powerful strategy in drug discovery and peptide engineering to enhance conformational stability, proteolytic resistance, and biological activity. Among these, cyclohexyl-D-alanine (Cha) has emerged as a significant modulator of peptide secondary structure. This guide provides a comparative analysis of the effects of cyclohexyl-D-Ala on peptide conformation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The bulky and hydrophobic nature of the cyclohexyl side chain of Cha imposes specific steric constraints on the peptide backbone, influencing its folding into well-defined secondary structures such as α-helices and β-sheets. Understanding these conformational effects is crucial for the rational design of peptidomimetics with desired therapeutic properties.
Comparative Analysis of Conformational Effects
The introduction of cyclohexyl-D-Ala into a peptide sequence can significantly alter its conformational landscape compared to its natural counterparts like Alanine (Ala) or other non-natural amino acids.
Induction of Helical Structures
Studies have shown that the strategic placement of Cha residues can promote the formation of helical structures. The hydrophobic interactions of the cyclohexyl group can stabilize the helical fold.
Table 1: Comparison of Helical Content in Peptides with and without Cyclohexyl-D-Ala
| Peptide Sequence | Modification | % Helicity (Circular Dichroism) |
| Ac-AAAAKAAAAKAAAAK-NH2 | None (Alanine control) | 25% |
| Ac-A(Cha)AAKAAAAKAAAAK-NH2 | Single Cha substitution | 35% |
| Ac-A(Cha)AAKA(Cha)AAKAAAAK-NH2 | Double Cha substitution | 48% |
Note: The data presented in this table is a representative example based on findings in the field and may not reflect the results of a single specific study.
Promotion of β-Sheet Formation
Conversely, in different sequence contexts, the steric bulk of the cyclohexyl group can favor the formation of β-sheet structures. This is particularly observed in peptides designed to self-assemble into larger aggregates.
Table 2: Comparison of Secondary Structure Content in Self-Assembling Peptides
| Peptide Sequence | Predominant Secondary Structure | Method of Analysis |
| KLVFFAE | β-sheet | FTIR, CD Spectroscopy |
| K(Cha)VFFAE | Enhanced β-sheet propensity | FTIR, CD Spectroscopy |
Note: This table illustrates the general trend of Cha promoting β-sheet structures in aggregation-prone sequences.
Experimental Protocols
To facilitate the replication and further investigation of these conformational effects, detailed experimental protocols for key techniques are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexyl-D-Ala Containing Peptide
Objective: To synthesize a peptide incorporating a cyclohexyl-D-Ala residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Cha-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Cha-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Circular Dichroism (CD) Spectroscopy for Helicity Measurement
Objective: To determine the percentage of α-helical content in a peptide solution.[3]
Materials:
-
Purified peptide
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 50-100 µM.
-
Instrument Setup:
-
Purge the spectropolarimeter with nitrogen gas.
-
Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 100 nm/min, and 3 accumulations.
-
-
Blank Measurement: Record the spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum.
-
Helicity Calculation: Calculate the mean residue ellipticity [θ] at 222 nm and use the following formula to estimate the percent helicity: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 Where [θ]c is the ellipticity of a random coil and [θ]h is the ellipticity of a fully helical peptide of the same length.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To obtain detailed structural information and determine the three-dimensional conformation of the peptide in solution.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) or unlabeled purified peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of approximately 1 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:
-
¹H 1D spectrum
-
²D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å).
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide signals (if isotopically labeled).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Identify and quantify NOE/ROE cross-peaks to generate distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
-
Conclusion
The incorporation of cyclohexyl-D-Ala into peptides offers a valuable tool for manipulating their conformation and enhancing their stability. The bulky, hydrophobic nature of the cyclohexyl side chain can effectively induce or stabilize both helical and β-sheet structures, depending on the sequence context. The provided experimental protocols offer a starting point for researchers to synthesize and characterize novel peptides incorporating this and other non-natural amino acids, paving the way for the development of new peptidomimetic therapeutics.
References
The Strategic Incorporation of Boc-cyclohexyl-D-Ala-OH in Peptide Drug Design: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel peptide therapeutics. Among the vast array of non-standard amino acids, Boc-cyclohexyl-D-Ala-OH has emerged as a critical component for enhancing the pharmacological properties of peptides, particularly in the development of neurokinin-1 (NK1) receptor antagonists and somatostatin analogs. This guide provides a comparative analysis of the applications of Boc-cyclohexyl-D-Ala-OH, supported by experimental data and detailed protocols to inform its strategic use in drug discovery.
The defining feature of Boc-cyclohexyl-D-Ala-OH is its bulky and hydrophobic cyclohexyl side chain. This characteristic imparts several advantageous properties to peptides, including increased stability against enzymatic degradation, enhanced receptor binding affinity, and improved pharmacokinetic profiles. The D-configuration of the amino acid also contributes to proteolytic resistance, a crucial factor in the development of orally bioavailable peptide drugs.
Comparative Analysis of Boc-cyclohexyl-D-Ala-OH in Bioactive Peptides
The utility of incorporating Boc-cyclohexyl-D-Ala-OH is best illustrated through its application in the development of potent and selective receptor antagonists.
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a key target in the treatment of chemotherapy-induced nausea and vomiting, as well as depression and inflammatory conditions. The incorporation of Boc-cyclohexyl-D-Ala-OH has been instrumental in the design of potent NK1 receptor antagonists. The cyclohexyl group is believed to make critical hydrophobic interactions within the receptor binding pocket, thereby increasing the affinity and antagonistic activity of the peptide.
Somatostatin Analogs
Somatostatin is a regulatory peptide that inhibits the secretion of various hormones, making its analogs valuable in the treatment of neuroendocrine tumors and acromegaly. The introduction of Boc-cyclohexyl-D-Ala-OH into somatostatin analogs can enhance their metabolic stability and receptor binding profiles. The hydrophobic nature of the cyclohexyl group can favor interactions with specific somatostatin receptor subtypes (SSTRs), potentially leading to analogs with altered selectivity and improved therapeutic efficacy.
Experimental Protocols and Data
To provide a practical framework for the application of Boc-cyclohexyl-D-Ala-OH, the following section details a general experimental protocol for the synthesis of a peptide containing this amino acid and presents a hypothetical table of comparative data based on typical findings in the literature.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Boc-cyclohexyl-D-Ala-OH Containing Peptide
This protocol outlines the manual synthesis of a generic peptide amide on a Rink Amide resin using Fmoc/tBu chemistry, a common strategy in modern peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-cyclohexylalanine)
-
Boc-protected amino acids for the N-terminus (if required)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-cyclohexylalanine at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Table 1: Illustrative Comparative Biological Activity of a Hypothetical NK1 Receptor Antagonist Peptide Series
| Compound ID | Sequence | Modification at Position X | NK1 Receptor Binding Affinity (Ki, nM) | In vitro Antagonist Activity (IC50, nM) |
| P-1 | Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-Cha -Phe-Gly-Leu-Met-NH2 | D-Cyclohexylalanine (D-Cha) | 1.5 ± 0.2 | 2.8 ± 0.5 |
| P-2 | Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-Phe -Phe-Gly-Leu-Met-NH2 | D-Phenylalanine (D-Phe) | 8.9 ± 1.1 | 15.4 ± 2.3 |
| P-3 | Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-Ala -Phe-Gly-Leu-Met-NH2 | D-Alanine (D-Ala) | 152 ± 15 | 280 ± 35 |
| P-4 | Ac-Arg-Pro-Lys-Pro-Gln-Gln-Gly -Phe-Gly-Leu-Met-NH2 | Glycine (Gly) | >1000 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the typical trend observed when a bulky, hydrophobic residue like D-cyclohexylalanine is incorporated into a bioactive peptide.
Visualizing the Synthetic Workflow and Rationale
To further clarify the process and the decision-making involved, the following diagrams illustrate the solid-phase peptide synthesis workflow and the logical relationship behind the selection of Boc-cyclohexyl-D-Ala-OH.
A Comparative Guide to Cyclohexylalanine-Containing Peptides and their Alternatives in Targeting Mitochondrial Dysfunction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of drug candidates synthesized using Boc-cyclohexyl-D-Ala-OH and their alternatives. This analysis is supported by experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows.
The incorporation of unnatural amino acids is a key strategy in modern drug design to enhance the potency, stability, and selectivity of peptide-based therapeutics. One such amino acid, Boc-cyclohexyl-D-Ala-OH, is a valuable building block that imparts hydrophobicity and conformational rigidity to peptides. This guide examines a case study of a promising drug candidate synthesized using this component, CMP3013, and compares its performance with a notable alternative, SS-31 (Elamipretide), in the context of treating mitochondrial dysfunction.
Case Study: CMP3013 - A Cyclohexylalanine-Containing Peptide
CMP3013 is an α-helical amphipathic peptide designed to target cardiolipin, a key phospholipid of the inner mitochondrial membrane, and rescue mitochondrial function.[1][2][3] The inclusion of cyclohexylalanine residues enhances its hydrophobicity, which is crucial for its interaction with the mitochondrial membrane.[1]
Alternative Candidate: SS-31 (Elamipretide)
SS-31, also known as Elamipretide, is a well-studied tetrapeptide that also targets cardiolipin and has been investigated for various conditions associated with mitochondrial dysfunction.[4][5][6] Unlike CMP3013, SS-31's sequence (D-Arg-Dmt-Lys-Phe-NH2) does not contain a cyclohexylalanine residue.[7]
Performance Comparison: CMP3013 vs. SS-31
The following tables summarize the quantitative data on the performance of CMP3013 and SS-31 in preclinical models of mitochondrial dysfunction.
Table 1: In Vitro Efficacy in Cellular Models of Mitochondrial Dysfunction
| Parameter | CMP3013 | SS-31 | Experimental Model | Source |
| Inhibition of Total ROS Production | Dose-dependent inhibition | Reduces mitochondrial ROS | H2O2-treated HeLa cells | [1][2] |
| Restoration of ATP Production | Dose-dependent increase | Promotes ATP synthesis | H2O2-treated HeLa cells | [1][2][6] |
| Preservation of Mitochondrial Membrane Potential (ψ) | Preserves potential | Prevents mitochondrial swelling | H2O2-treated HeLa cells | [1][2][5] |
| Cell Viability | Not explicitly quantified | Protects against cell death | Rotenone-treated spinal cord neurons | [8] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | CMP3013 | SS-31 | Animal Model | Source |
| Dosage | 1 mg/kg | 3-5 mg/kg/day | Mouse models of acute kidney injury and memory impairment | [1][5] |
| Effect on Renal Function (BUN and Creatinine) | Significant reduction in elevated levels | Not reported in this context | Colistin-induced nephrotoxicity mouse model | [1] |
| Cognitive Improvement | Not reported | Ameliorated LPS-induced learning and memory impairment | LPS-induced memory impairment mouse model | [5] |
| Locomotor Function Improvement | Not reported | Dose-dependent improvement in BMS scores | Spinal cord injury mouse model | [8] |
Signaling Pathways and Mechanism of Action
Both CMP3013 and SS-31 exert their therapeutic effects by targeting cardiolipin in the inner mitochondrial membrane, thereby preserving the integrity of mitochondrial cristae and the function of the electron transport chain.
Caption: Signaling pathway of mitochondrial dysfunction and therapeutic intervention by CMP3013 and SS-31.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CMP3013
CMP3013 is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[1][2]
-
Resin Preparation: Rink amide MBHA resin is deprotected using a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Fmoc-protected amino acids, including Boc-cyclohexyl-D-Ala-OH, are coupled to the resin in the presence of N,N-diisopropylethylamine (DIPEA) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Fmoc Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF to allow for the coupling of the next amino acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Experimental workflow for the solid-phase synthesis of CMP3013.
In Vitro ROS and ATP Assays
These assays are crucial for evaluating the efficacy of mitochondrial-targeting peptides.
-
Cell Culture: HeLa cells or human tubular epithelial cells (hTECs) are cultured under standard conditions.
-
Induction of Mitochondrial Dysfunction: Cells are treated with an inducing agent such as hydrogen peroxide (H2O2) or colistin to induce mitochondrial stress.
-
Peptide Treatment: Cells are pre-treated with varying concentrations of CMP3013 or SS-31 for a specified duration (e.g., 3 hours).
-
ROS Measurement: Total and mitochondrial ROS levels are measured using fluorescent probes (e.g., DCFDA and MitoSOX) and a microplate reader.
-
ATP Measurement: Cellular ATP levels are quantified using a commercially available ATP assay kit.
Caption: Experimental workflow for in vitro ROS and ATP assays.
Conclusion
The inclusion of Boc-cyclohexyl-D-Ala-OH in the synthesis of CMP3013 appears to contribute to its potent mitochondrial-protective effects, likely by enhancing its interaction with the lipid-rich environment of the inner mitochondrial membrane. While both CMP3013 and SS-31 show promise in mitigating mitochondrial dysfunction, the available data suggests that CMP3013 may have a strong therapeutic potential, particularly in the context of acute kidney injury. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic advantages conferred by the cyclohexylalanine moiety. This guide provides a foundational comparison to aid researchers in the design and evaluation of novel peptide-based therapeutics targeting mitochondrial dysfunction.
References
- 1. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. droracle.ai [droracle.ai]
- 7. swolverine.com [swolverine.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Boc-Cyclohexyl-D-Ala-OH
For researchers, scientists, and drug development professionals utilizing Boc-Cyclohexyl-D-Ala-OH, also known as Boc-β-cyclohexyl-D-alanine, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, based on available safety data.
It is important to note that while the request specifies the D-enantiomer, the most detailed disposal information was found in the Safety Data Sheet (SDS) for the L-enantiomer, Boc-β-cyclohexyl-L-alanine. The disposal procedures for enantiomers are generally identical.
Physicochemical and Safety Data
A summary of the key quantitative data for Boc-β-cyclohexyl-D-alanine is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₄[1] |
| Molecular Weight | 271.2 g/mol [1] |
| Appearance | White or off-white solid[1] |
| Purity | ≥ 99% (Chiral HPLC)[1] |
| Optical Rotation | +15.1° (c=2% in Acetic Acid)[1] |
| Storage Conditions | 0-8 °C[1] |
Experimental Protocols
Disposal Procedure
The recommended method for the disposal of Boc-Cyclohexyl-D-Ala-OH is through incineration by a licensed waste disposal company. The following step-by-step procedure should be followed:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Material Preparation: The compound should be dissolved or mixed with a combustible solvent. This facilitates complete combustion in the incinerator.[2]
-
Incineration: The mixture must be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[2]
-
Container Disposal: The empty container should be disposed of in accordance with local, regional, and national regulations.[2]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with applicable environmental regulations. Do not allow the substance to enter soil, surface water, or drains.[2]
Disposal Workflow
The logical workflow for the proper disposal of Boc-Cyclohexyl-D-Ala-OH is illustrated in the diagram below.
Caption: Disposal workflow for Boc-cyclohexyl-D-Ala-OH.
References
Personal protective equipment for handling Boc--cyclohexyl-D-Ala-OH
Essential Safety and Handling Guide for Boc-cyclohexyl-D-Ala-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-cyclohexyl-D-Ala-OH. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety protocols for similar Boc-protected amino acids.
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the appropriate level of PPE required for any given task.[1] The following table summarizes the recommended PPE for handling Boc-cyclohexyl-D-Ala-OH in various laboratory settings.
| Operation | Minimum PPE | Enhanced PPE (for increased risk scenarios) |
| Weighing and preparing solutions | Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes.[1][2] | Chemical safety goggles, N95 dust mask (if ventilation is inadequate), double-gloving (nitrile).[3] |
| Running reactions and transfers | Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes.[1][2] | Chemical safety goggles, face shield (if splash hazard exists), chemical-resistant apron.[1][3] |
| Boc-deprotection (using acids like TFA) | Chemical-resistant lab coat, chemical safety goggles, face shield, appropriate acid-resistant gloves (e.g., butyl rubber), closed-toe shoes. Work must be conducted in a certified chemical fume hood.[4] | Full-face respirator with appropriate acid gas cartridge, chemical-resistant apron or coveralls.[3] |
| Handling spills | Chemical safety goggles, chemical-resistant gloves, lab coat, closed-toe shoes.[2] | Respirator (depending on spill size and ventilation), chemical-resistant apron or coveralls.[3] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling Boc-cyclohexyl-D-Ala-OH, from initial receipt to final disposal, incorporating key safety checkpoints.
Detailed Methodologies
Handling and Storage
-
Receiving : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5]
-
Weighing : When weighing the solid material, avoid creating dust.[6] If the material is dusty or if working outside of a ventilated enclosure, an N95 dust mask is recommended.
Experimental Procedures
-
General Handling : Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5]
-
Boc-Deprotection : The removal of the Boc protecting group is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[][8][9] This procedure must be performed in a certified chemical fume hood while wearing appropriate acid-resistant PPE.
-
Caution : The deprotection reaction can generate isobutylene and tert-butyl cations as byproducts, which may require special handling and waste disposal considerations.[4]
-
Disposal Plan
-
Waste Segregation : Segregate waste containing Boc-cyclohexyl-D-Ala-OH and its byproducts from other waste streams.
-
Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance. Do not dispose of down the drain or in the general trash.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC deprotection [ms.bzchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
